molecular formula C20H32O2 B1506342 Dihydroisopimaric acid CAS No. 5673-36-9

Dihydroisopimaric acid

Katalognummer: B1506342
CAS-Nummer: 5673-36-9
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: NQJDHQUUJULIEJ-MWDBYQCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroisopimaric acid (CAS 5673-36-9) is a diterpenoid carboxylic acid with the molecular formula C 20 H 32 O 2 and a molecular weight of 304.47 g/mol . This compound is a solid at room temperature and is categorized among the resin acids, a class of tricyclic diterpenoids naturally found in coniferous softwoods . A key area of research for this compound is its role as a potassium channel activator. Studies have shown that it activates the BK channel alpha-beta1 subunit, an effect directly measured under whole-cell voltage clamp conditions. Using a voltage-sensitive dye, this compound (at 10 µM) was observed to cause a significant hyperpolarization of the membrane in HEK cells expressing these channels . This specific activity makes it a valuable compound for investigating the function and modulation of ion channels in physiological and pathophysiological contexts. From an environmental science perspective, this compound is identified as a resin acid of interest in the analysis of surface waters and effluents, particularly those associated with the pulp and paper industry where it is monitored as a priority contaminant . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and refer to the available safety data for detailed handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJDHQUUJULIEJ-MWDBYQCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205287
Record name Dihydroisopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5673-36-9
Record name Dihydroisopimaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroisopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydroisopimaric acid natural sources and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Dihydroisopimaric Acid: Natural Sources and Isolation

Introduction

This compound is a diterpenoid resin acid characterized by a tricyclic carbon skeleton.[1] As a derivative of isopimaric acid, it belongs to the pimarane (B1242903) class of diterpenes.[2] These resin acids are naturally occurring compounds found predominantly in coniferous trees, where they play a protective role against herbivores and pathogens.[1] In recent years, this compound and related compounds have garnered interest from the scientific community for their potential biological activities, including the activation of large-conductance Ca2+-activated K+ (BK) channels.[3] This guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, aimed at researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is primarily found in the oleoresin of various coniferous trees. Oleoresin, a mixture of resin acids and terpenes, is a key component of the tree's defense mechanism.[1] The distribution and concentration of specific resin acids, including this compound, can vary significantly between different species, geographical locations, and even different parts of the same tree.

The principal plant families and genera known to be sources of this compound and other related resin acids are:

  • Pinaceae Family: This is the most significant source of pimarane-type diterpenoids.

    • Pinus (Pine) Species: Various pine species are rich sources of resin acids. While specific data on this compound content is not always available for all species, the analysis of oleoresin from species like Pinus ponderosa has revealed a complex mixture of resin acids, indicating the likely presence of this compound or its precursors.[4] Studies on Pinus nigra have successfully led to the isolation of the closely related isopimaric acid.[5]

    • Larix (Larch) Species: The heartwood of larch species is known to contain a significant amount of extractives, including various resin acids.[6][7] For instance, European Larch (Larix decidua) has been found to contain isopimaric acid, a potential precursor for this compound.[8]

    • Abies (Fir) Species: Various species of fir trees are also known to produce a diverse array of terpenoids, including diterpene resin acids.[9][10]

The following table summarizes the known and likely sources of this compound.

FamilyGenusSpecies (Examples)Plant PartReference(s)
PinaceaePinusP. ponderosa, P. nigraNeedles, Cones, Oleoresin[4][5]
PinaceaeLarixL. deciduaHeartwood[6][8]
PinaceaeAbiesA. alba, A. sibiricaNeedles, Resin[9][10]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, separation, and purification. The general workflow is outlined below, followed by a more detailed experimental protocol.

General Isolation Workflow

The isolation process can be visualized as a sequential procedure to separate the target compound from a complex mixture of other phytochemicals.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Plant Material (e.g., Pine Resin, Needles) B Solvent Extraction (e.g., Hexane, Acetone) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Acid-Base Extraction) C->D E Column Chromatography (Silica Gel) D->E F Crystallization E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS) G->H

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: A Representative Method

The following protocol is a composite methodology based on established procedures for the isolation of resin acids from oleoresin.

3.2.1 Step 1: Extraction of Crude Resin Acids

  • Sample Preparation: Air-dry the plant material (e.g., pine needles, ground heartwood) to reduce moisture content. If starting with oleoresin, dissolve it directly in an appropriate solvent.

  • Solvent Extraction: Macerate or percolate the dried plant material with a non-polar solvent such as n-hexane or acetone (B3395972) at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oleoresin extract.

3.2.2 Step 2: Separation of Acidic and Neutral Fractions

  • Acid-Base Partitioning: Dissolve the crude extract in diethyl ether. Wash the ethereal solution sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic components, including this compound, will move into the aqueous basic layer as their sodium salts.

  • Isolation of the Acidic Fraction: Separate the aqueous layer and acidify it to a pH of 2-3 with a dilute acid (e.g., 10% HCl). This will precipitate the free resin acids.

  • Extraction of Free Acids: Extract the acidified aqueous solution with diethyl ether or dichloromethane. The free resin acids will partition back into the organic layer.

  • Drying and Concentration: Wash the organic layer with distilled water until neutral, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure to yield a crude mixture of resin acids.

3.2.3 Step 3: Chromatographic Separation

  • Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading: Adsorb the crude resin acid mixture onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297). For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (98:2)

    • n-Hexane:Ethyl Acetate (95:5)

    • n-Hexane:Ethyl Acetate (90:10)

    • ...and so on.

  • Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling of Fractions: Combine the fractions containing the compound of interest based on their TLC profiles.

3.2.4 Step 4: Purification by Crystallization

  • Solvent Selection: Dissolve the enriched fraction containing this compound in a minimal amount of a suitable hot solvent (e.g., acetone, methanol, or a mixture of solvents).

  • Crystallization: Slowly cool the solution to induce crystallization. The process can be aided by the slow addition of a non-solvent (a solvent in which the compound is poorly soluble, like water).[11][12]

  • Isolation of Crystals: Collect the formed crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound. Recrystallization may be necessary to achieve high purity.

Quantitative Data

The yield of this compound can vary widely depending on the source material, the time of harvest, and the efficiency of the isolation procedure. The following table presents hypothetical but representative quantitative data that could be obtained during the isolation process.

ParameterValue/RangeNotes
Extraction
Crude Extract Yield5 - 15% (w/w)Based on the dry weight of the starting plant material.
Resin Acid Fraction Yield40 - 60% (w/w)Of the crude extract.
Chromatography
Column Loading1:50 - 1:100Ratio of crude resin acid mixture to silica gel (w/w).
Elution Solvent Ratio95:5 to 80:20Typical range of n-hexane:ethyl acetate for eluting diterpene acids.
Final Product
Final Yield0.1 - 1.0%Based on the dry weight of the starting plant material.
Purity>95%As determined by HPLC or qNMR.

Visualization of Key Processes

Acid-Base Extraction Workflow

The following diagram illustrates the logic of separating acidic resin acids from the neutral components of the crude extract.

G start Crude Extract in Ether add_base Add 5% NaHCO₃ Solution start->add_base separate Separate Layers add_base->separate ether_layer Ether Layer (Neutral Compounds) separate->ether_layer Organic Phase aqueous_layer Aqueous Layer (Resin Acid Salts) separate->aqueous_layer Aqueous Phase add_acid Add 10% HCl to Aqueous Layer (pH 2-3) aqueous_layer->add_acid extract_ether Extract with Ether add_acid->extract_ether final_ether Final Ether Layer (Free Resin Acids) extract_ether->final_ether

Caption: Workflow for the acid-base separation of resin acids.

This technical guide provides a foundational understanding of the natural origins of this compound and a detailed framework for its isolation and purification. The methodologies described can be adapted and optimized depending on the specific source material and the scale of the operation.

References

Dihydroisopimaric Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroisopimaric acid (DHIPA) is a pimarane-type diterpenoid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of DHIPA's mechanism of action, with a focus on its well-documented role as a potassium channel activator and its putative anti-inflammatory and anticancer properties. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways to facilitate further research and drug development efforts. While the primary mechanism of DHIPA is the activation of large-conductance calcium-activated potassium (BK) channels, this guide also explores potential, less-characterized activities based on the known biological effects of the broader pimarane (B1242903) diterpenoid class of molecules.

Core Mechanism of Action: BK Channel Activation

The most significant and well-documented biological activity of this compound is its role as an activator of large-conductance calcium-activated potassium (BK) channels, with a particular specificity for the αβ1 subunit configuration. BK channels are crucial in regulating neuronal excitability and vascular tone, making them attractive therapeutic targets for a range of neurological and cardiovascular disorders.

DHIPA has been shown to cause substantial membrane hyperpolarization in HEKBKαβ1 cells. This activation of BKαβ1 channels occurs at concentrations ranging from 1 to 10 microM, as confirmed by direct measurement of channel opening under whole-cell voltage clamp conditions. The ability of DHIPA to modulate neuronal excitability through this mechanism positions it as a promising candidate for further investigation in the context of central nervous system disorders such as acute stroke and epilepsy, as well as smooth muscle disorders like arterial hypertension and asthma.

Signaling Pathway for BK Channel Activation

The activation of BK channels by DHIPA leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential has downstream effects on voltage-gated ion channels and cellular excitability.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DHIPA This compound DHIPA->IKK Inhibits (?) DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Induces Anticancer_Pathway DHIPA This compound Bcl2 Bcl-2 family (e.g., Bcl-2, Bax) DHIPA->Bcl2 Modulates (?) Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Mitochondrial Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 cells expressing BK channels) B Pipette Fabrication and Filling (Internal solution with known ion concentrations) A->B C Gigaseal Formation (High-resistance seal between pipette and cell membrane) B->C D Whole-Cell Configuration (Rupture of the cell membrane patch) C->D E Data Acquisition (Control) (Application of voltage protocols and current recording) D->E F Application of this compound E->F G Data Acquisition (Treatment) (Recording of currents in the presence of the compound) F->G H Data Analysis (Current-voltage relationships, channel open probability) G->H

An In-depth Technical Guide to the Potential Therapeutic Targets of Dihydroisopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid, a derivative of isopimaric acid, is a diterpenoid natural product that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its related compounds, focusing on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Anti-Cancer Activity

Isopimarane diterpenoids have demonstrated notable anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data for Anticancer Activity

Due to the limited availability of specific data for this compound, the following table includes IC50 values for related compounds to provide a comparative overview of their cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
Isopimaric AcidHuman colon cancer (HCT116)22.4[1]
Isopimaric Acid DerivativeHuman breast cancer (HTB-26)10-50[1]
Isopimaric Acid DerivativeHuman pancreatic cancer (PC-3)10-50[1]
Isopimaric Acid DerivativeHuman hepatocellular carcinoma (HepG2)10-50[1]
Maslinic AcidHuman breast cancer (MCF7)55.20[2]
Chlorogenic AcidHuman breast cancer cell linesVaries[3]
Key Signaling Pathways in Anti-Cancer Activity

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation and is a common target for anti-cancer agents. Natural products, including diterpenoids, often exert their anti-cancer effects by modulating this pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K inhibits?

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[4][5][6][7]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8][9][10][11][12]

Materials:

  • TUNEL assay kit (commercial)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Anti-inflammatory Activity

This compound and related diterpenoids have been investigated for their anti-inflammatory properties, which are thought to be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of related compounds.

CompoundAssayTargetActivityReference
Hautriwaic AcidTPA-induced mouse ear edemaInflammationED50 = 0.158 mg/ear[13]
Hautriwaic AcidTPA-induced mouse ear edemaInflammation64% inhibition at 15 mg/kg[14]
Key Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degradation releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression This compound This compound This compound->IKK inhibits? AMPK_Activation Metabolic Stress Metabolic Stress AMP/ATP Ratio AMP/ATP Ratio Metabolic Stress->AMP/ATP Ratio increases AMPK AMPK AMP/ATP Ratio->AMPK activates Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways inhibits This compound This compound This compound->AMPK activates?

References

Dihydroisopimaric Acid and its Derivatives: An Analysis of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of studies on the biological effects of dihydroisopimaric acid and its derivatives. Despite its documented chemical structure, research into its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities, appears to be a nascent or yet-to-be-explored field. This guide will first present the known chemical information for this compound and then, for contextual purposes, delve into the biological activities of other structurally related diterpenoid and resin acids, for which scientific data is available.

This compound: Chemical Profile

This compound is a diterpenoid compound with the chemical formula C20H32O2.[1] Its chemical structure and properties are cataloged in public databases such as PubChem.[1] However, these entries lack any associated data on biological activity or therapeutic potential.

Disclaimer: The subsequent sections of this document discuss the biological effects of compounds that are chemically distinct from this compound. This information is provided to offer a broader perspective on the potential activities of related resin acids and should not be extrapolated to this compound itself.

Biological Effects of Structurally Related Diterpenoid Acids

In the absence of data on this compound, this section will explore the biological effects of other diterpenoid and resin acids that have been the subject of scientific investigation.

Anti-inflammatory Activity of Dehydrocostic Acid

Dehydrocostic acid, a sesquiterpene acid, has demonstrated notable anti-inflammatory properties. Studies have shown its ability to inhibit key mediators of the inflammatory response.

TargetIC50 (µM)Source
Leukotriene B4 Production22[2]
Elastase Activity43[2]
Bee Venom Phospholipase A2 Activity17[2]
  • Leukotriene B4 (LTB4) Production Assay: The protocol for assessing the inhibition of LTB4 production would typically involve stimulating relevant cells (e.g., neutrophils) with an inflammatory agent and then quantifying the release of LTB4 using techniques like ELISA or chromatography in the presence and absence of dehydrocostic acid.[2]

  • Elastase Activity Assay: The inhibitory effect on elastase activity is commonly measured using a chromogenic substrate for elastase. The assay would involve incubating purified elastase with the substrate and varying concentrations of dehydrocostic acid, followed by spectrophotometric measurement of the product formation.[2]

  • Phospholipase A2 (PLA2) Activity Assay: The inhibition of bee venom PLA2 can be determined using a variety of methods, including pH-stat titration, radiometric assays with radiolabeled phospholipids, or fluorescent-based assays that measure the release of fatty acids from phospholipid substrates.[2]

The inhibitory actions of dehydrocostic acid on LTB4 production and PLA2 activity suggest an interference with the arachidonic acid cascade, a critical pathway in inflammation.

Dehydrocostic_Acid_Anti_inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Leukotrienes Leukotrienes (e.g., LTB4) Arachidonic_Acid->Leukotrienes 5-LOX PLA2 Phospholipase A2 (PLA2) Dehydrocostic_Acid_PLA2 Dehydrocostic Acid Dehydrocostic_Acid_PLA2->PLA2 Inflammation Inflammation Leukotrienes->Inflammation 5_LOX 5-Lipoxygenase (5-LOX) Dehydrocostic_Acid_LTB4 Dehydrocostic Acid Dehydrocostic_Acid_LTB4->5_LOX Inhibits Production

Caption: Inhibition of the arachidonic acid pathway by dehydrocostic acid.

Antimicrobial Activity of Divaricatic Acid

Divaricatic acid, a lichen-derived compound, has been shown to possess significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

MicroorganismMIC (µg/mL)Source
Bacillus subtilis7.0 - 64.0[3]
Staphylococcus epidermidis7.0 - 64.0[3]
Streptococcus mutans7.0 - 64.0[3]
Enterococcus faecium7.0 - 64.0[3]
MRSA (S. aureus)32.0[5]
Candida albicansActive[3]
  • Disk Diffusion Method: This method involves placing paper discs impregnated with divaricatic acid onto an agar (B569324) plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disc is then measured to determine the antimicrobial activity.[3]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is typically determined by broth microdilution or agar dilution methods. Serial dilutions of divaricatic acid are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[3][4][5]

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Isolation and Identification cluster_2 Quantitative Analysis Lichen_Extract Lichen Acetone Extract Disk_Diffusion Disk Diffusion Assay (vs. S. aureus, E. faecium) Lichen_Extract->Disk_Diffusion Isolation Isolation of Divaricatic Acid (from Evernia mesomorpha) Disk_Diffusion->Isolation Active Extract Identified Identification Structure Elucidation (LC-MS, NMR) Isolation->Identification MIC_Determination MIC Determination (vs. Gram+, MRSA, C. albicans) Identification->MIC_Determination

Caption: Workflow for the screening and evaluation of divaricatic acid's antimicrobial activity.

Conclusion and Future Directions

While the biological effects of this compound and its derivatives remain uncharacterized, the documented activities of related diterpenoid and resin acids, such as dehydrocostic acid and divaricatic acid, highlight the potential of this class of natural products as sources for new therapeutic agents. The absence of research on this compound represents a clear knowledge gap and a promising opportunity for future scientific investigation. Studies to elucidate its potential anti-inflammatory, anticancer, and antimicrobial properties are warranted and could lead to the discovery of novel bioactive compounds.

References

In Vitro Efficacy of Dihydroisopimaric Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Dihydroisopimaric acid, a diterpenoid compound with potential therapeutic applications. This document summarizes the current, albeit limited, understanding of its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key cellular and experimental pathways. Due to the nascent stage of research on this compound, this guide also incorporates data from closely related isopimarane (B1252804) diterpenoids to provide a broader context for its potential efficacy.

Quantitative Biological Data

To date, specific quantitative data on the in vitro activities of this compound is not extensively available in peer-reviewed literature. However, studies on structurally similar isopimarane diterpenoids, such as isopimaric acid, provide valuable insights into its potential antimicrobial properties. The following table summarizes the available data for isopimaric acid, which can serve as a preliminary reference for the expected activity of this compound.

CompoundBiological ActivityTest OrganismAssayResult (µg/mL)
Isopimaric AcidAntibacterialStaphylococcus aureus (MDR and MRSA strains)Minimum Inhibitory Concentration (MIC)32-64[1]

MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal (e.g., Vancomycin for Gram-positive bacteria, Amphotericin B for fungi)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC visually as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Alternatively, the absorbance can be measured using a microplate reader.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare this compound serial dilutions in 96-well plate start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Visually inspect for growth or measure absorbance incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with LPS alone and an untreated control group.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells pretreat Pre-treat with Dihydroisopimaric acid adhere_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Nitric Oxide Inhibition Assay.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Appropriate cell culture medium with FBS

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Known Molecular Interactions and Signaling Pathways

Activation of Large-Conductance Ca2+-Activated K+ (BK) Channels

This compound is known to be an activator of large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial in regulating various physiological processes, including smooth muscle tone and neuronal excitability.

Mechanism of Action: The activation of BK channels by this compound leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of calcium ions (Ca2+) and leading to cellular responses such as smooth muscle relaxation. The precise binding site and the allosteric modulation mechanism of this compound on the BK channel are still under investigation.

signaling_pathway_bk_channel compound This compound bk_channel BK Channel compound->bk_channel Activates k_efflux K+ Efflux bk_channel->k_efflux Mediates hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization Causes vgcc Voltage-Gated Ca2+ Channels hyperpolarization->vgcc Inhibits opening of ca_influx Ca2+ Influx vgcc->ca_influx Mediates cellular_response Cellular Response (e.g., Muscle Relaxation) ca_influx->cellular_response Leads to

Caption: this compound-Mediated BK Channel Activation.

Experimental Protocol for BK Channel Activation Assay (Electrophysiology)

The effect of this compound on BK channels is typically characterized using patch-clamp electrophysiology techniques.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells transfected with BK channel subunits)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

Procedure (Inside-Out Patch Configuration):

  • Culture cells expressing BK channels on coverslips.

  • Form a high-resistance seal (giga-seal) between a fire-polished glass micropipette filled with intracellular solution and the cell membrane.

  • Excise the patch of membrane by pulling the pipette away from the cell, resulting in an inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Apply voltage steps to the membrane patch to elicit BK channel currents.

  • Perfuse the bath with a solution containing this compound at various concentrations.

  • Record the changes in channel activity (open probability and current amplitude) in response to the compound.

  • Analyze the data to determine the concentration-response relationship and calculate the EC50 value (the concentration that elicits a half-maximal response).

This technical guide provides a foundational understanding of the in vitro evaluation of this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

Whitepaper: Diterpenoid Resin Acid Derivatives as Modulators of Large-Conductance Calcium-Activated Potassium (BK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the user's query on Dihydroisopimaric acid (DHIPA) as a BK channel activator. Extensive literature searches did not yield specific data on the direct interaction of this compound with BK channels. However, research on structurally related pimarane (B1242903) and abietane (B96969) diterpenoids has revealed activity at BK channels.[1][2] This document will focus on a well-characterized derivative, 12,14-Dichlorodehydroabietic acid (diCl-DHAA), as a case study to provide an in-depth technical guide on the modulation of BK channels by this class of compounds.

Introduction to BK Channels and Diterpenoid Modulators

Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1, are key regulators of cellular excitability.[3][4] These channels are unique in that they are synergistically activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca²⁺]i).[5][6] Activation of BK channels leads to potassium efflux, resulting in membrane hyperpolarization, which provides a negative feedback mechanism to limit calcium influx and reduce cellular excitability.[3] This crucial role in physiological processes such as smooth muscle relaxation, neurotransmitter release, and neuronal firing patterns makes them an attractive target for therapeutic intervention in conditions like hypertension, bladder overactivity, and neurological disorders.[5][7]

Natural products, including diterpenoid resin acids derived from conifers, have emerged as a promising source of novel BK channel modulators.[1][8] While direct evidence for this compound is lacking, studies on related compounds like pimaric acid and derivatives of abietic acid have shown significant BK channel opening activity.[2][9] A particularly potent synthetic derivative, 12,14-Dichlorodehydroabietic acid (diCl-DHAA), has been identified as a powerful BK channel opener and serves as a valuable tool for studying the therapeutic potential of this chemical scaffold.[10][11]

Case Study: 12,14-Dichlorodehydroabietic acid (diCl-DHAA) as a BK Channel Activator

DiCl-DHAA, a synthetic derivative of abietic acid, robustly enhances BK channel activity.[10] Its mechanism of action involves increasing the sensitivity of the channel to both intracellular Ca²⁺ and membrane voltage, without altering the single-channel conductance.[10] Notably, the potentiation of the BK channel's open probability by diCl-DHAA displays an inverse voltage dependence, meaning it has a greater effect at more negative membrane potentials.[10] Studies have indicated that diCl-DHAA acts directly on the alpha subunit of the BK channel, as its potency is unaffected by the presence of the regulatory beta1 subunit.[10]

Quantitative Data on BK Channel Modulation by diCl-DHAA

The following tables summarize the quantitative effects of diCl-DHAA and related compounds on BK channel activity, as determined by electrophysiological studies.

Table 1: Potency of Diterpenoid Derivatives on BK Channel Activation

CompoundEC₅₀ (µM)MethodCell TypeReference
12,14-Dichlorodehydroabietic acid (diCl-DHAA)~0.3Inside-out Patch ClampHEK293 expressing hBKα[10]
Dehydroabietic acid (DHAA)>10Inside-out Patch ClampHEK293 expressing hBKα[9]
Abietic acidInactiveInside-out Patch ClampHEK293 expressing hBKα[9]
Pimaric acid~3Inside-out Patch ClampHEK293 expressing hBKα[2][9]

Table 2: Mechanistic Effects of diCl-DHAA on BK Channel Gating Properties

ParameterEffect of diCl-DHAAConcentrationNotesReference
Ca²⁺ Sensitivity Increased0.1 µM and higherShifts the Ca²⁺-response curve to the left.[10]
Voltage Sensitivity Increased0.1 µM and higherShifts the voltage-activation curve to more negative potentials.[10]
Single Channel Conductance No changeNot specifiedThe amount of current passed by an open channel is unaffected.[10]
Channel Kinetics Decreases time in long closed stateNot specifiedPromotes channel opening by reducing the duration of prolonged closures.[10]
Subunit Target α-subunitNot specifiedPotency is independent of β1 subunit co-expression.[10]

Experimental Protocols

The investigation of BK channel modulators like diCl-DHAA primarily relies on patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in cell membranes.

Cell Culture and Heterologous Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the human BK channel α-subunit (hBKα or KCNMA1). For studies involving regulatory subunits, plasmids for β-subunits (e.g., β1) are co-transfected.

  • Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing ion channel function. Both whole-cell and excised-patch (inside-out) configurations are utilized.

a) Inside-Out Patch Configuration:

This configuration is ideal for studying the direct effects of intracellularly applied compounds and for controlling the intracellular Ca²⁺ concentration.

  • Pipette Solution (extracellular): Contains a high concentration of potassium to mimic intracellular conditions and set the potassium equilibrium potential. A typical solution might contain (in mM): 160 KCl, 10 HEPES, adjusted to pH 7.4.

  • Bath Solution (intracellular): Contains a similar high potassium concentration. The free Ca²⁺ concentration is precisely controlled using Ca²⁺ buffers like EGTA. A typical solution might contain (in mM): 160 KCl, 10 HEPES, and a calculated amount of CaCl₂ and EGTA to achieve the desired free [Ca²⁺], adjusted to pH 7.2.

  • Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ is pressed against the cell membrane to form a high-resistance (GΩ) seal.

    • The pipette is then pulled away from the cell, excising a patch of membrane with the intracellular side facing the bath solution.

    • The membrane potential is clamped at a desired voltage (e.g., +40 mV), and BK channel currents are recorded.

    • The test compound (e.g., diCl-DHAA) is applied to the bath solution to observe its effect on channel activity (open probability, Pₒ).

b) Whole-Cell Configuration:

This configuration allows for the measurement of the total BK current from the entire cell membrane.

  • Pipette Solution (intracellular): Similar to the bath solution in the inside-out configuration, containing a known concentration of free Ca²⁺.

  • Bath Solution (extracellular): A physiological salt solution, such as (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.

  • Procedure:

    • A GΩ seal is formed as described above.

    • A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access between the pipette and the cell interior.

    • The cell is held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit BK currents.

    • The test compound is applied to the extracellular bath solution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes.

BK_Channel_Activation_Pathway cluster_stimuli Primary Stimuli cluster_channel BK Channel cluster_activator Exogenous Activator Membrane Depolarization Membrane Depolarization VSD Voltage Sensor Domain (VSD) Membrane Depolarization->VSD Activates Intracellular Ca2+ Intracellular Ca2+ GatingRing Cytosolic Gating Ring (RCK Domains) Intracellular Ca2+->GatingRing Binds to Pore Pore Gate VSD->Pore Promotes Opening GatingRing->Pore Promotes Opening K+ Efflux K+ Efflux Pore->K+ Efflux DHIPA_Proxy diCl-DHAA DHIPA_Proxy->VSD Sensitizes DHIPA_Proxy->GatingRing Sensitizes Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Reduced Excitability Reduced Excitability Hyperpolarization->Reduced Excitability

Caption: Allosteric activation of the BK channel by voltage, Ca²⁺, and an exogenous opener.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis A HEK293 Cell Culture B Transfect with BK Channel cDNA A->B C Incubate (24-48h) B->C D Prepare Pipette & Bath Solutions C->D E Approach Cell & Form GΩ Seal D->E F Excise Patch (Inside-Out) E->F G Establish Voltage Clamp F->G H Record Baseline BK Activity G->H I Apply diCl-DHAA to Bath H->I J Record Modulated BK Activity I->J K Washout & Record Recovery J->K L Measure Open Probability (NPo) K->L M Construct Dose-Response Curve L->M N Analyze Gating Kinetics M->N Logical_Relationship Compound diCl-DHAA Target BK Channel α-Subunit Compound->Target Binds to Mechanism Increased Sensitivity to Ca²⁺ & Voltage Target->Mechanism Induces Effect Increased Open Probability (Pₒ) Mechanism->Effect Leads to Outcome Membrane Hyperpolarization Effect->Outcome Causes Physiology Smooth Muscle Relaxation Outcome->Physiology Results in

References

The Pharmacological Profile of Dihydroisopimaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid (DHIPA) is a diterpenoid compound that has emerged as a modulator of ion channel activity. This technical guide provides a comprehensive overview of the known pharmacological profile of DHIPA, with a focus on its mechanism of action, quantitative data from key experiments, and the methodologies employed in its characterization. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of DHIPA and related compounds.

Core Pharmacological Activity: BK Channel Activation

The primary pharmacological target of this compound identified to date is the large-conductance Ca²⁺-activated potassium (BK) channel. Specifically, DHIPA has been shown to be an activator of the BK channel αβ1 subtype.[1] Activation of these channels leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization can reduce cellular excitability, a mechanism with therapeutic potential in a variety of conditions, including those involving smooth muscle hyperactivity.

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound on BK channels.

ParameterValueCell SystemReference
Effective Concentration Range1-10 µMHEKBKαβ1 cells[1]
EffectMembrane HyperpolarizationHEKBKαβ1 cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize the pharmacological effects of this compound.

Whole-Cell Voltage Clamp Electrophysiology

The whole-cell voltage clamp technique is a gold-standard method for studying ion channel activity. It allows for the direct measurement of the flow of ions across the cell membrane in response to controlled changes in membrane potential.

Objective: To directly measure the opening of BKαβ1 channels in response to this compound.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK) cells stably expressing the BK channel αβ1 subtype (HEKBKαβ1) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller. The pipette is filled with an internal solution containing a high concentration of potassium ions and a calcium buffer to control the intracellular calcium concentration.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the surface of a single HEKBKαβ1 cell. Gentle suction is applied to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped to a series of more depolarized potentials to elicit channel opening.

  • Data Acquisition: The resulting ionic currents are recorded using a patch-clamp amplifier and digitized for analysis. This compound is applied to the bath solution at various concentrations to determine its effect on the BK channel currents.

Membrane Potential Assay Using a Voltage-Sensitive Dye

Voltage-sensitive dyes, such as DiBAC₄(3), are fluorescent probes that can be used to monitor changes in membrane potential in a population of cells.

Objective: To assess the effect of this compound on the membrane potential of HEKBKαβ1 cells.

Methodology:

  • Cell Plating: HEKBKαβ1 cells are seeded into a clear-bottomed, black 96-well microplate.

  • Dye Loading: The cells are incubated with a Krebs-Ringer-HEPES (KRH) buffer containing the voltage-sensitive dye DiBAC₄(3) (typically at a concentration of 100 nM) for 20-30 minutes at room temperature, protected from light.

  • Compound Addition: this compound is added to the wells at the desired concentrations (e.g., 10 µM).

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for DiBAC₄(3) (e.g., Ex/Em = 490/505 nm). An increase in fluorescence indicates membrane depolarization, while a decrease indicates hyperpolarization.

Signaling Pathway and Experimental Workflow

The activation of BK channels by this compound initiates a signaling cascade that leads to changes in cellular function. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for investigating the effects of DHIPA.

DHIPA_Signaling_Pathway cluster_membrane DHIPA This compound BK_channel BK Channel (αβ1) DHIPA->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Decreased Cellular Excitability Hyperpolarization->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start cell_culture Culture HEKBKαβ1 Cells start->cell_culture split cell_culture->split voltage_clamp Whole-Cell Voltage Clamp split->voltage_clamp dye_assay Membrane Potential Assay (DiBAC₄(3)) split->dye_assay data_analysis Data Analysis voltage_clamp->data_analysis dye_assay->data_analysis conclusion Conclusion on DHIPA Activity data_analysis->conclusion

Caption: Experimental workflow for characterizing DHIPA activity.

Potential Therapeutic Applications

While research is still in the early stages, the ability of this compound to activate BK channels and induce hyperpolarization suggests potential therapeutic applications in conditions characterized by cellular hyperexcitability. For example, in vascular smooth muscle, BK channel activation leads to relaxation, suggesting a potential role for DHIPA in the treatment of hypertension or other vasospastic disorders. Further research is needed to explore these and other potential therapeutic avenues.

Conclusion

This compound is a valuable pharmacological tool for studying BK channel function and holds promise as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a foundation for further investigation into the pharmacological profile and therapeutic potential of this diterpenoid. Future research should focus on obtaining more detailed quantitative data, elucidating the full spectrum of its pharmacological targets, and exploring its efficacy in preclinical models of disease.

References

Methodological & Application

Synthesis Protocol for Dihydroisopimaric Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of dihydroisopimaric acid. The primary method described is the catalytic hydrogenation of isopimaric acid, a common and effective approach for this transformation. Additionally, this document outlines the compound's known biological activity related to ion channels and proposes a putative signaling pathway.

Introduction

This compound is a diterpenoid compound of interest in medicinal chemistry and drug development. Its synthesis is crucial for further investigation of its biological properties. The protocol herein details a representative method for its preparation from isopimaric acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₂O₂--INVALID-LINK--
Molecular Weight 304.5 g/mol --INVALID-LINK--
CAS Number 5673-36-9--INVALID-LINK--
Monoisotopic Mass 304.240230259 Da--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Isopimaric Acid

This protocol describes a representative method for the synthesis of this compound by the catalytic hydrogenation of isopimaric acid. The reaction conditions provided are based on general procedures for the hydrogenation of similar unsaturated carboxylic acids and may require optimization for specific laboratory settings.

Materials:

  • Isopimaric acid

  • Palladium on carbon (Pd/C, 10%)

  • Ethyl acetate (B1210297) (or other suitable solvent such as ethanol (B145695) or methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve isopimaric acid in ethyl acetate. The concentration can typically range from 0.1 to 0.5 M.

  • Inerting: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the reaction mixture. The catalyst loading is typically 5-10 mol% relative to the isopimaric acid.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas. The pressure can range from atmospheric pressure to 50 psi, depending on the equipment available.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Quantitative Data (Representative):

ParameterValueNotes
Starting Material Isopimaric Acid-
Reagent Hydrogen (H₂)In excess
Catalyst 10% Palladium on Carbon5-10 mol%
Solvent Ethyl Acetate-
Temperature Room Temperature-
Pressure 1-4 atm (15-60 psi)Higher pressures may increase reaction rate.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
Yield >90% (typical)Yield may vary based on reaction scale and purity of starting material.

Characterization Data (Representative)

The following table summarizes the expected spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 0.8-2.5 (m, aliphatic protons), 5.3-5.5 (m, olefinic proton), 12.0 (br s, COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 10-60 (aliphatic carbons), 120-140 (olefinic carbons), 180-185 (carboxyl carbon)
Mass Spectrometry (ESI-) m/z: 303.2 [M-H]⁻

Proposed Signaling Pathway and Experimental Workflow

This compound has been shown to activate large-conductance Ca²⁺-activated K⁺ (BK) channels[1]. The precise mechanism is a subject of ongoing research, but it is hypothesized to involve both direct and indirect actions on the channel.

Proposed Signaling Pathway of this compound

Dihydroisopimaric_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DHA This compound PLC Phospholipase C (PLC) DHA->PLC Activates BK_channel BK Channel DHA->BK_channel Direct Activation? PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum Ca²⁺ Store IP3->Ca_ER Binds to IP3R K_ion K+ BK_channel->K_ion K⁺ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca²⁺ Release Ca_cyto->BK_channel Activates

Caption: Proposed signaling pathway for this compound-mediated BK channel activation.

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Purification of Dihydroisopimaric Acid from Plant Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid is a diterpenoid resin acid found in the oleoresin of various pine species. As a member of the pimarane (B1242903) family of diterpenes, it holds potential for various pharmacological applications due to its chemical structure. Notably, this compound has been identified as an activator of large-conductance calcium-activated potassium (BK) channels, which are crucial in regulating neuronal excitability and vascular tone. This makes it a compound of interest for research in neurology and cardiovascular diseases.

This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant resins, primarily focusing on species from the Pinus genus. It includes methodologies for preliminary extraction, purification using ion-exchange and flash chromatography, and final polishing by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The purification of this compound from a crude resin extract involves a multi-step process. The following table provides representative data for the purification of a generic diterpene acid from pine resin, illustrating the expected yield and purity at each stage. It is important to note that actual yields and purities will vary depending on the specific plant source, the initial concentration of this compound, and the precise execution of the protocols.

Table 1: Representative Purification Data for Diterpene Acids from Pine Resin

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Oleoresin Extraction1000650~5100
DEAE-Sephadex Anion Exchange650450~4069.2
Silica (B1680970) Gel Flash Chromatography45085~8513.1
Preparative HPLC8555>988.5

Experimental Protocols

Protocol 1: Extraction of Crude Oleoresin from Pine Resin

This protocol describes the initial extraction of the total oleoresin fraction, which contains a mixture of resin acids, neutral diterpenes, and other lipophilic compounds.

Materials:

Procedure:

  • The collected pine resin is dissolved in dichloromethane or hexane at a 1:10 (w/v) ratio.

  • The solution is subjected to ultrasonication for 30 minutes to ensure complete dissolution of the oleoresin.

  • The resulting mixture is filtered to remove insoluble plant material.

  • The organic solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude oleoresin extract.

  • The crude extract is dried over anhydrous sodium sulfate.

Protocol 2: Isolation of the Acidic Fraction using DEAE-Sephadex

This protocol separates the acidic resin acids, including this compound, from the neutral components of the crude oleoresin.

Materials:

  • DEAE-Sephadex A-25 resin

  • Chromatography column

  • Binding buffer (e.g., 0.01M phosphate (B84403) buffer, pH 7)

  • Elution buffer (e.g., 0.5 M NaCl in binding buffer)

  • Crude oleoresin extract

Procedure:

  • Swell the DEAE-Sephadex A-25 resin in the binding buffer according to the manufacturer's instructions.[1][2][3]

  • Pack a chromatography column with the swollen resin and equilibrate with several column volumes of the binding buffer.[1][2][3]

  • Dissolve the crude oleoresin extract in a minimal amount of the binding buffer (with co-solvent if necessary) and load it onto the column.

  • Wash the column with the binding buffer to elute the neutral compounds.

  • Elute the bound resin acids using the elution buffer containing 0.5 M NaCl.

  • Collect the fractions containing the acidic components and evaporate the solvent.

Protocol 3: Purification by Flash Column Chromatography

This step further purifies the acidic fraction to enrich for this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane)

  • Thin Layer Chromatography (TLC) plates and visualization reagents (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Pack a chromatography column with silica gel slurried in the initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Dissolve the acidic fraction from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).[4]

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions.

Protocol 4: Final Purification by Preparative HPLC

The final step to obtain high-purity this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water, potentially with 0.1% formic acid to improve peak shape)

Procedure:

  • Dissolve the enriched fraction from flash chromatography in the initial HPLC mobile phase.

  • Inject the sample onto the preparative C18 column.

  • Elute with an optimized gradient of acetonitrile in water.

  • Monitor the elution at a suitable wavelength (e.g., ~210 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Pine Resin extraction Protocol 1: Crude Oleoresin Extraction start->extraction DCM or Hexane ion_exchange Protocol 2: DEAE-Sephadex Chromatography extraction->ion_exchange Crude Oleoresin flash_chrom Protocol 3: Silica Gel Flash Chromatography ion_exchange->flash_chrom Acidic Fraction prep_hplc Protocol 4: Preparative HPLC flash_chrom->prep_hplc Enriched Fraction final_product Purified this compound (>98% Purity) prep_hplc->final_product High-Purity Fraction

Caption: General workflow for the purification of this compound.

Signaling Pathway

signaling_pathway cluster_membrane dihydroisopimaric_acid This compound bk_channel BK Channel (αβ subunits) dihydroisopimaric_acid->bk_channel Activates hyperpolarization Membrane Hyperpolarization bk_channel->hyperpolarization Increased K+ Efflux membrane Cell Membrane cellular_response Modulation of Cellular Excitability (e.g., neuronal firing, smooth muscle relaxation) hyperpolarization->cellular_response

Caption: Activation of the BK channel by this compound.

References

Application Note: A Proposed HPLC Method for the Analysis of Dihydroisopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dihydroisopimaric acid is a diterpenoid resin acid with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document presents a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is a starting point and will require in-house validation to ensure its suitability for a specific application.

Proposed HPLC Method

The proposed method leverages the chromatographic principles applied to the analysis of other resin acids. A reverse-phase C18 column is suggested for the separation, with a mobile phase consisting of an organic solvent and acidified water to ensure good peak shape and retention for the acidic analyte.

Chromatographic Conditions:

ParameterProposed Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient 70% Acetonitrile, 30% Water (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength ~210 nm (A UV scan of this compound is recommended to determine the optimal wavelength)

Experimental Protocol

This section details the steps for sample preparation and HPLC analysis.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for sample dissolution)

3.2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3. Sample Preparation

The sample preparation method will depend on the matrix. A generic protocol for a solid sample is provided below.

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the analyte using a suitable solvent, such as methanol or a mixture of methanol and water. Sonication may be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

3.4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

3.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the samples using the calibration curve.

Expected Quantitative Data and Method Validation Parameters

The following table summarizes the key quantitative data and the parameters that should be evaluated during method validation. The values provided are typical expectations for a well-developed HPLC method and must be experimentally determined.

ParameterExpected Range/ValueDescription
Retention Time (RT) To be determinedThe time at which this compound elutes from the column.
Linearity (r²) > 0.995The correlation coefficient of the calibration curve over a defined concentration range.
Limit of Detection (LOD) To be determinedThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determinedThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (% Recovery) 98 - 102%The closeness of the test results obtained by the method to the true value.
Specificity No interfering peaksThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard_Prep Standard Solution Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis by HPLC.

Conclusion

This application note provides a detailed, albeit proposed, HPLC method for the analysis of this compound. The protocol is based on established analytical techniques for similar compounds and serves as a robust starting point for researchers. It is imperative that this method be thoroughly validated in-house to ensure its accuracy, precision, and suitability for the intended application.

Application Notes and Protocols for the Extraction of Dihydroisopimaric Acid from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting dihydroisopimaric acid from biomass, with a focus on pine species, which are a primary source of this resin acid. The following sections detail established extraction methodologies, purification strategies, and quantitative analysis protocols.

Introduction to this compound

This compound is a diterpenoid resin acid naturally occurring in various coniferous species, particularly within the Pinus genus. As a member of the pimarane (B1242903) class of diterpenes, it shares a characteristic three-ring carbocyclic skeleton. This compound and its derivatives have garnered interest in the pharmaceutical and chemical industries due to their potential biological activities. Effective extraction and purification from complex biomass matrices are crucial steps for its further investigation and utilization.

Extraction Methodologies

The extraction of this compound from biomass primarily involves two main techniques: conventional solvent extraction and supercritical fluid extraction (SFE). The choice of method depends on factors such as the desired purity of the extract, scalability, and environmental considerations.

Solvent Extraction

Solvent extraction is a widely used method for obtaining resin acids from pine wood, bark, and oleoresin. The selection of the solvent is critical and is based on the solubility of this compound and the desire to minimize the co-extraction of undesirable compounds.

Solvents:

  • Nonpolar Solvents: Hexane and petroleum ether are effective in extracting nonpolar compounds, including this compound.

  • Polar Solvents: Ethanol (B145695) and acetone (B3395972) can also be used and may offer different selectivity profiles. A mixture of solvents, such as a 1:1 hexane/acetone system, has been shown to be effective for extracting terpenoids from pine.

  • Methanol has also been employed in the extraction of resin acids.

General Protocol for Solvent Extraction:

  • Biomass Preparation: The biomass (e.g., pine bark, wood chips) should be dried to a low moisture content and ground to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered biomass in a Soxhlet apparatus or a flask for maceration.

    • Add the selected solvent at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).

    • For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for a defined period (e.g., 6-8 hours).

    • For maceration, stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration:

    • After extraction, separate the solvent from the solid residue by filtration.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE, primarily using carbon dioxide (CO₂), is a green alternative to conventional solvent extraction.[1] It offers advantages such as high selectivity, shorter extraction times, and the absence of organic solvent residues in the final product. The solvating power of supercritical CO₂ can be tuned by modifying the pressure and temperature.

General Protocol for Supercritical CO₂ Extraction:

  • Biomass Preparation: As with solvent extraction, the biomass should be dried and ground.

  • Extraction Parameters:

    • Pressure: Typically ranges from 200 to 400 bar.[2]

    • Temperature: Usually between 40 to 60 °C.[1][2]

    • Co-solvent: The addition of a polar co-solvent, such as ethanol (e.g., 3-10%), can significantly enhance the extraction efficiency of more polar compounds like resin acids.[1][2]

    • CO₂ Flow Rate: A consistent flow rate should be maintained throughout the extraction.

    • Extraction Time: The duration of the extraction will depend on the specific parameters and the biomass being used.

  • Extraction Process:

    • Load the prepared biomass into the extraction vessel.

    • Pressurize and heat the system to the desired supercritical conditions.

    • Introduce the supercritical CO₂ (and co-solvent, if used) into the extraction vessel.

    • The extract-laden fluid is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection: The crude extract containing this compound is collected from the separator.

Purification of this compound

The crude extracts obtained from either solvent or supercritical fluid extraction are complex mixtures containing various resin acids, fatty acids, and other lipophilic compounds. Further purification is often necessary to isolate this compound.

General Protocol for Purification:

  • Acid-Base Extraction:

    • Dissolve the crude extract in a water-immiscible organic solvent (e.g., diethyl ether).

    • Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the acidic resin acids into their water-soluble salts.

    • Separate the aqueous layer containing the resin acid salts.

    • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the free resin acids.

    • Extract the precipitated resin acids back into an organic solvent.

    • Wash the organic layer with water to neutrality and dry over an anhydrous salt (e.g., sodium sulfate).

    • Evaporate the solvent to obtain a purified resin acid fraction.

  • Crystallization:

    • The purified resin acid fraction can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., acetone-water, ethanol-water). Dissolve the extract in a minimal amount of the hot solvent and allow it to cool slowly to form crystals of the desired compound.

  • Chromatography:

    • For higher purity, chromatographic techniques such as column chromatography over silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) can be employed.

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the quantification of resin acids, including this compound, in biomass extracts.[3][4]

General Protocol for GC-MS Quantification:

  • Derivatization: Due to the low volatility of resin acids, a derivatization step is necessary before GC-MS analysis. Methylation is a common method, converting the carboxylic acid group to a methyl ester. This can be achieved using reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane.

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of terpenoids (e.g., a DB-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A split or splitless injection can be used depending on the concentration of the sample.

    • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the various components in the extract. An example program could be: initial temperature of 120°C, ramp to 280°C at 5°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Quantification:

    • An internal standard (e.g., a related resin acid not present in the sample or a deuterated analog) should be added to the sample before derivatization to correct for variations in sample preparation and injection volume.

    • A calibration curve is constructed using certified reference standards of this compound methyl ester at different concentrations.

    • The concentration of this compound in the original extract is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Data Presentation

The following tables summarize typical parameters and potential yields for the extraction of resin acids from pine biomass. It is important to note that the yield of this compound will be a fraction of the total resin acid content and will vary depending on the specific biomass source and extraction conditions.

Table 1: Comparison of Extraction Techniques for Resin Acids from Pine Biomass

Extraction TechniqueTypical Solvents/ConditionsAdvantagesDisadvantagesPotential Total Resin Acid Yield (%)
Solvent Extraction (Soxhlet) Hexane, Ethanol, AcetoneSimple, well-establishedLarge solvent consumption, long extraction times, potential thermal degradation of compounds2 - 10
Solvent Extraction (Maceration) Hexane, Ethanol, AcetoneMild conditions, suitable for thermolabile compoundsCan be time-consuming, may have lower efficiency than Soxhlet1 - 8
Supercritical Fluid Extraction CO₂ (200-400 bar, 40-60°C), +/- Ethanol (3-10%)"Green" solvent, tunable selectivity, shorter extraction timesHigh initial equipment cost, may require co-solvent for polar compounds1 - 5

Note: Yields are highly dependent on the specific pine species, part of the plant used (wood, bark, needles), and the precise extraction parameters.

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterValue
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 120°C (1 min), ramp to 280°C at 5°C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu (Full Scan)
SIM Ions (for Me-ester) To be determined from the mass spectrum of the standard

Visualizations

ExtractionWorkflow Biomass Biomass (e.g., Pine Bark) Preparation Preparation (Drying, Grinding) Biomass->Preparation Extraction Extraction Preparation->Extraction SolventExt Solvent Extraction (Soxhlet/Maceration) Extraction->SolventExt SFE Supercritical Fluid Extraction (SFE) Extraction->SFE CrudeExtract Crude Extract SolventExt->CrudeExtract SFE->CrudeExtract Purification Purification CrudeExtract->Purification AcidBase Acid-Base Extraction Purification->AcidBase Crystallization Crystallization Purification->Crystallization Chromatography Chromatography Purification->Chromatography PureCompound Pure this compound AcidBase->PureCompound Crystallization->PureCompound Chromatography->PureCompound Analysis Quantitative Analysis (GC-MS) PureCompound->Analysis

Caption: Workflow for this compound Extraction and Analysis.

SFE_Parameters SFE Supercritical Fluid Extraction (SFE) Pressure Pressure (200-400 bar) SFE->Pressure Temperature Temperature (40-60 °C) SFE->Temperature CoSolvent Co-Solvent (e.g., Ethanol) SFE->CoSolvent FlowRate CO2 Flow Rate SFE->FlowRate Yield Extraction Yield & Selectivity Pressure->Yield Temperature->Yield CoSolvent->Yield FlowRate->Yield

Caption: Key Parameters Influencing Supercritical Fluid Extraction.

References

Application Notes and Protocols for Cell-Based Assays Evaluating Dihydroisopimaric Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of cell-based assays to characterize the biological activities of Dihydroisopimaric acid (DHIPA), a diterpenoid with potential therapeutic applications. The protocols outlined below cover methods to assess its anti-inflammatory, anti-cancer, and BK channel-activating properties.

Anti-inflammatory Activity of this compound

This compound and related diterpenes have been investigated for their anti-inflammatory properties. Cell-based assays are crucial for elucidating the mechanisms underlying these effects, such as the inhibition of pro-inflammatory mediators. A key pathway implicated in inflammation is the NF-κB signaling cascade, which can be a target for anti-inflammatory compounds. Natural products, including diterpenes, have been shown to modulate this pathway, leading to a reduction in the expression of inflammatory cytokines and enzymes like iNOS and COX-2.

While specific studies detailing the anti-inflammatory activity of this compound are limited, the following protocols for assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are standard methods to evaluate the anti-inflammatory potential of natural products.

Data Presentation: Anti-inflammatory Activity of Related Diterpenes
CompoundCell LineAssayIC50 / ConcentrationEffect
Dehydroabietic acidRAW 264.7NO Production Inhibition50 µMInhibition of NO production[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (DHIPA)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of DHIPA (e.g., 1-100 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a negative control (cells with media only) and a positive control (cells with LPS only).

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated positive control.

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription DHIPA This compound DHIPA->IKK Inhibits

Anti-Cancer Activity of this compound Analogs

Analogs of this compound have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. These compounds can induce apoptosis, a form of programmed cell death, and affect the cell cycle, making them potential candidates for anti-cancer drug development.

Data Presentation: Cytotoxicity of Dihydroquinopimaric Acid Analogs

The following table summarizes the cytotoxic activity of nitrile analogs of dihydroquinopimaric acid against several human tumor cell lines.

CompoundCell LineAssayCC50 (µM)
Dihydroquinopimaric acid nitrile analog 1Jurkat (T-cell leukemia)Cytotoxicity Assay0.045
Dihydroquinopimaric acid nitrile analog 1K562 (Chronic myelogenous leukemia)Cytotoxicity Assay0.154
Dihydroquinopimaric acid nitrile analog 1U937 (Histiocytic lymphoma)Cytotoxicity Assay0.087
Dihydroquinopimaric acid nitrile analog 1HeLa (Cervical cancer)Cytotoxicity Assay0.112

Data sourced from a study on dihydroquinopimaric acid analogs.[1]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., Jurkat, K562, U937, HeLa)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DHIPA) or its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of DHIPA or its analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add DHIPA at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

BK Channel Activation by this compound

This compound has been identified as an activator of large-conductance Ca2+-activated K+ (BK) channels.[3] These channels play a crucial role in regulating neuronal excitability, smooth muscle tone, and other physiological processes. Cell-based assays can be used to characterize the activating effect of DHIPA on BK channels.

Data Presentation: BK Channel Activation
CompoundCell LineAssayConcentration RangeEffect
This compoundHEKBKalphabeta1Voltage-sensitive dye (DiBAC4(3))1-10 µMMembrane hyperpolarization, activation of BK channels[3]
Experimental Protocol: Membrane Potential Assay

This protocol uses a voltage-sensitive dye to measure changes in membrane potential in cells expressing BK channels, providing an indirect measure of channel activation.

Materials:

  • HEK293 cells stably expressing BK channels (e.g., HEKBKalphabeta1)

  • Cell culture medium

  • This compound (DHIPA)

  • Voltage-sensitive dye (e.g., DiBAC4(3))

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEKBKalphabeta1 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS and then incubate with the voltage-sensitive dye DiBAC4(3) in HBSS for 30 minutes at 37°C.

  • Compound Addition: Add DHIPA at various concentrations (e.g., 1-10 µM) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for DiBAC4(3) (e.g., excitation ~490 nm, emission ~516 nm).

  • Data Analysis: An increase in fluorescence indicates membrane depolarization, while a decrease suggests hyperpolarization, which is consistent with the opening of K+ channels like the BK channel.

Mechanism of Action: BK Channel Activation

BK_Channel_Activation DHIPA This compound BK_Channel BK Channel (Closed) DHIPA->BK_Channel Binds to BK_Channel_Open BK Channel (Open) BK_Channel->BK_Channel_Open Induces conformational change K_ion K+ BK_Channel_Open->K_ion Allows K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

References

Application Notes and Protocols for Dihydroisopimaric Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Dihydroisopimaric acid, a diterpenoid resin acid, presents a versatile scaffold for chemical modification to generate novel bioactive compounds. Its rigid tricyclic core can be strategically functionalized to explore a wide range of pharmacological activities. The derivatization of this compound is of significant interest in drug discovery, with studies indicating that its analogs can exhibit potent anticancer and anti-inflammatory properties.[1]

The primary sites for derivatization on the this compound molecule are the carboxylic acid group at C-18 and various positions on the diterpene skeleton that can undergo reactions such as oxidation and amination.[2] By modifying these positions, researchers can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological target interactions and pharmacokinetic profile.

This document provides detailed protocols for two common derivatization reactions of this compound: esterification and amidation of the carboxylic acid moiety. Additionally, it summarizes the cytotoxic activities of related isopimarane (B1252804) diterpenes and presents a plausible signaling pathway for their anticancer effects, offering a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this natural product scaffold.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound

This protocol describes the synthesis of methyl dihydroisopimarate, a common intermediate for further derivatization. The procedure is adapted from standard esterification methods for resin acids.

Materials:

  • This compound

  • Anhydrous methanol (B129727) (CH₃OH)

  • Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 3.28 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (0.57 mL, 7.87 mmol) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl dihydroisopimarate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Amidation of this compound

This protocol outlines the synthesis of an amide derivative of this compound, a common modification to enhance biological activity. The procedure is based on a general method for the direct amidation of carboxylic acids.[3]

Materials:

  • This compound

  • Benzylamine (B48309) (or other desired amine)

  • Boric acid (B(OH)₃)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 g, 3.28 mmol), boric acid (0.020 g, 0.33 mmol, 10 mol%), and toluene (40 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add benzylamine (0.39 mL, 3.61 mmol) to the reaction mixture.

  • Heat the mixture to reflux and continue heating for 12-24 hours, collecting the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into hexanes (50 mL) to precipitate the amide product.

  • Collect the precipitate by suction filtration and wash the solid with water (2 x 30 mL) to remove any residual boric acid.

  • Dry the resulting solid to obtain the desired N-benzyl this compound amide. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The derivatization of isopimarane diterpenes has been shown to yield compounds with significant cytotoxic activity against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some isopimarane diterpenes.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Isopimarane Diterpene 1MCF-815.327[4]
Isopimarane Diterpene 1A54913.033[4]
Isopimarane Diterpene 9MCF-823.066[4]
Isopimarane Diterpene 2Various~50[4]
Isopimarane Diterpene 4Various~50[4]

Visualizations

Experimental Workflow: Derivatization of this compound

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation DHIA Dihydroisopimaric Acid Ester Ester Derivative DHIA->Ester Esterification Amide Amide Derivative DHIA->Amide Amidation Other Other Derivatives DHIA->Other Other Reactions Purification Purification & Characterization Ester->Purification Amide->Purification Other->Purification Screening In Vitro Screening Purification->Screening Cytotoxicity Assays Lead Lead Compound Screening->Lead Hit Identification

Caption: General workflow for derivatization and evaluation.

Plausible Signaling Pathway for Anticancer Activity

The diagram below represents a plausible signaling pathway through which this compound derivatives may exert their anticancer effects, based on the known mechanisms of related terpenoids.[5][6] These compounds can induce apoptosis through the modulation of key signaling pathways such as PI3K/Akt and the Bcl-2 family of proteins.[5]

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHIA_deriv DHIA Derivative PI3K PI3K DHIA_deriv->PI3K Inhibition Bax Bax DHIA_deriv->Bax Upregulation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bcl2->Bax Inhibition Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Plausible anticancer signaling pathway of DHIA derivatives.

References

Dihydroisopimaric Acid: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid (DHIPA) is a diterpenoid compound belonging to the isopimarane (B1252804) family. Diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides an overview of the potential applications of DHIPA in drug discovery and development, based on the activities of closely related isopimarane diterpenes. It also includes detailed protocols for evaluating its biological effects and elucidating its mechanisms of action. While specific data on DHIPA is limited, the information presented here, derived from analogous compounds, serves as a valuable starting point for future research.

Potential Therapeutic Applications

Based on the bioactivities of related isopimarane diterpenes, DHIPA holds promise in the following therapeutic areas:

  • Anti-Inflammatory Agent: Isopimarane diterpenes have demonstrated the ability to inhibit key inflammatory mediators. For instance, certain analogues have been shown to inhibit nitric oxide (NO) production, a key player in the inflammatory cascade.

  • Anticancer Agent: Various isopimarane diterpenes have exhibited cytotoxic effects against a range of cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Related Isopimarane Diterpenes

The following tables summarize the reported biological activities of isopimarane diterpenes that are structurally related to DHIPA. This data can guide the design of experiments to evaluate the potential of DHIPA.

Table 1: Anti-Inflammatory Activity of Isopimarane Diterpenes

CompoundAssayCell LineIC50 (µM)Reference
Orthosiphonone CNitric Oxide (NO) Production InhibitionJ774.1 macrophages35.0[1]
Orthosiphonone DNitric Oxide (NO) Production InhibitionJ774.1 macrophages>50[1]
2-O-deacetylorthosiphonone ANitric Oxide (NO) Production InhibitionJ774.1 macrophages35.0[1]
Siphonol ANitric Oxide (NO) Production InhibitionJ774.1 macrophages25.5[2]
Siphonol BNitric Oxide (NO) Production InhibitionJ774.1 macrophages15.2[2]
Siphonol CNitric Oxide (NO) Production InhibitionJ774.1 macrophages10.8[2]
Siphonol DNitric Oxide (NO) Production InhibitionJ774.1 macrophages18.9[2]
Siphonol ENitric Oxide (NO) Production InhibitionJ774.1 macrophages23.7[2]
Clinacanoid ANitric Oxide (NO) Production InhibitionRAW264.7 macrophages13.3 ± 0.3[3]

Table 2: Anticancer Activity of Isopimarane Diterpenes

CompoundCancer Cell LineAssayIC50 (µM)Reference
16-alpha-D-mannopyranosyloxyisopimar-7-en-19-oic acidHL-60 (Leukemia)Cytotoxicity71[4]
15-hydroxy-16-alpha-D-mannopyranosyloxyisopimar-7-en-19-oic acidHL-60 (Leukemia)Cytotoxicity607[4]
16-alpha-D-glucopyranosyloxyisopimar-7-en-19-oic acidHL-60 (Leukemia)Cytotoxicity102[4]
Isopimaric acid acyl-2-chloropyridine-5-sulfonamideHela (Cervical)MTT Assay< 5-FU[5]
Isopimaric acid acyl-2-chloropyridine-5-sulfonamideMDA-MB-231 (Breast)MTT Assay< 5-FU[5]
Isopimaric acid acyl-2-chloropyridine-5-sulfonamidePC-3 (Prostate)MTT Assay< 5-FU[5]
Isopimaric acid acyl-2-chloropyridine-5-sulfonamideHepG-2 (Hepatocarcinoma)MTT Assay< 5-FU[5]
Isopimaric acid acyl-3-bromo-2-chloropyridine-5-sulfonamideHela (Cervical)MTT Assay< 5-FU[5]
Isopimaric acid acyl-3-bromo-2-chloropyridine-5-sulfonamideMDA-MB-231 (Breast)MTT Assay< 5-FU[5]
Isopimaric acid acyl-3-bromo-2-chloropyridine-5-sulfonamidePC-3 (Prostate)MTT Assay< 5-FU[5]
Isopimaric acid acyl-3-bromo-2-chloropyridine-5-sulfonamideHepG-2 (Hepatocarcinoma)MTT Assay< 5-FU[5]

Signaling Pathways Potentially Modulated by this compound

Based on studies of other diterpenoids, DHIPA may exert its biological effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Terpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB->Nucleus Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Induces DHIPA This compound (Hypothesized) DHIPA->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Diterpenes have been reported to modulate MAPK signaling, leading to cancer cell death.

MAPK_Signaling_Pathway Growth_Factors Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MKK4_7 MKK4/7 Growth_Factors->MKK4_7 MKK3_6 MKK3/6 Growth_Factors->MKK3_6 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis DHIPA This compound (Hypothesized) DHIPA->ERK Inhibits (Hypothesized) DHIPA->JNK Activates (Hypothesized) DHIPA->p38 Activates (Hypothesized)

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol is designed to determine the effect of DHIPA on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (DHIPA) stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After incubation, remove the medium and replace it with 100 µL of fresh serum-free DMEM. Add various concentrations of DHIPA (e.g., 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: After 1 hour of pre-treatment with DHIPA, stimulate the cells by adding 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except for the negative control wells.

  • Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of DHIPA.

Experimental Workflow Diagram:

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells (5x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_DHIPA Add DHIPA & Controls Incubate_24h->Add_DHIPA Add_LPS Add LPS (1 µg/mL) Add_DHIPA->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Read_Absorbance Read Absorbance (540 nm) Griess_Reaction->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro Nitric Oxide (NO) production assay.

Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of DHIPA on cancer cells by measuring their metabolic activity.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (DHIPA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of DHIPA (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Determine the IC50 value of DHIPA.

Experimental Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_DHIPA Add DHIPA & Controls Incubate_24h->Add_DHIPA Incubate_48_72h Incubate 48-72h Add_DHIPA->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling

This protocol describes how to analyze the effect of DHIPA on the activation of NF-κB and MAPK signaling pathways by detecting the phosphorylation status of key proteins.

Materials:

  • Cell line of interest (e.g., RAW 264.7 for NF-κB, or a cancer cell line for MAPK)

  • Cell culture medium and supplements

  • This compound (DHIPA)

  • Stimulants (e.g., LPS for NF-κB, a growth factor for MAPK)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with DHIPA for 1 hour, then stimulate with the appropriate agonist for a specified time (e.g., 30 minutes for LPS).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the total protein and loading control to determine the effect of DHIPA on protein phosphorylation.

Conclusion

This compound, as a member of the isopimarane diterpene family, represents a promising scaffold for the development of novel anti-inflammatory and anticancer therapeutics. The application notes and protocols provided herein offer a comprehensive framework for researchers to initiate investigations into the biological activities and mechanisms of action of DHIPA. Further studies are warranted to isolate or synthesize sufficient quantities of DHIPA and rigorously evaluate its therapeutic potential using the outlined experimental approaches. The exploration of this and other related natural products could lead to the discovery of new and effective drug candidates.

References

Application Notes and Protocols: Dihydroisopimaric Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid (DHIPA) is a diterpenoid natural product that has emerged as a valuable chemical probe for investigating various biological processes. Its ability to modulate specific ion channels and cellular signaling pathways makes it a useful tool for target validation and drug discovery. These application notes provide an overview of DHIPA's known biological activities and detailed protocols for its use in key experimental assays.

Biological Activities and Molecular Targets

This compound is primarily recognized for its activity as a positive modulator of large-conductance Ca2+-activated K+ (BK) channels, specifically the αβ1 subtype[1]. Activation of these channels leads to membrane hyperpolarization. The effective concentration for this activity has been observed in the range of 1-10 µM[1].

While direct evidence for other targets is still under investigation, the broader class of diterpenoids, to which DHIPA belongs, has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Notably, various diterpenes have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation[2][3][4]. Furthermore, several natural compounds, including some diterpenoids, have been identified as inhibitors of the STAT3 signaling pathway, which is crucial in cancer cell proliferation and survival[5][6][7]. Based on this, the NF-κB and STAT3 pathways represent plausible, yet unconfirmed, targets for DHIPA that warrant further investigation.

Data Presentation

Table 1: Quantitative Data for this compound (DHIPA)

ParameterValueTarget/SystemReference
Molecular Formula C₂₀H₃₂O₂--
Molecular Weight 304.47 g/mol --
Effective Concentration 1 - 10 µMBK Channel (αβ1 subtype) Activation[1]
Observed Effect Membrane HyperpolarizationHEK293 cells expressing BKαβ1[1]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane DHIPA Dihydroisopimaric Acid (DHIPA) BK_channel BK Channel (αβ1 subtype) DHIPA->BK_channel Activates K_ion K+ BK_channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Experimental_Workflow start Start: Cell Culture treatment Treat cells with DHIPA (various conc.) and appropriate controls start->treatment electrophysiology Electrophysiology (Patch-Clamp) treatment->electrophysiology calcium_imaging Calcium Imaging treatment->calcium_imaging western_blot Western Blot (p-STAT3, NF-κB pathway proteins) treatment->western_blot cell_viability Cell Viability Assay (MTT/MTS) treatment->cell_viability antimicrobial Antimicrobial Assay (Broth Microdilution) treatment->antimicrobial data_analysis Data Analysis and Interpretation electrophysiology->data_analysis calcium_imaging->data_analysis western_blot->data_analysis cell_viability->data_analysis antimicrobial->data_analysis

References

Dihydroisopimaric Acid: A Tool for Investigating Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisopimaric acid (DHIPA) is a diterpenoid resin acid that has emerged as a valuable pharmacological tool for studying the function of specific ion channels. This document provides detailed application notes and experimental protocols for utilizing DHIPA in ion channel research, with a focus on its known target, the large-conductance Ca2+-activated potassium (BK) channel. These guidelines are intended for researchers in academia and industry involved in basic science, and drug discovery.

Target Ion Channel: Large-Conductance Ca2+-activated K+ (BK) Channels

DHIPA has been identified as an activator of large-conductance Ca2+-activated potassium (BK) channels, specifically targeting the pore-forming alpha subunit (BKα)[1][2]. BK channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. Their activation is triggered by both membrane depolarization and an increase in intracellular calcium concentration[3][4]. By activating BK channels, DHIPA leads to an efflux of potassium ions, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound and a related pimarane (B1242903) compound on BK channels.

CompoundIon ChannelEffectConcentration RangeEC50 ValueReference
This compound BKαβ1Activation1-10 µMNot specified[2]
Pimaric acidBKActivation-11.0 ± 1.4 µM[5]

Signaling Pathway of BK Channel Activation by DHIPA

DHIPA activates BK channels, which are typically coupled to intracellular calcium dynamics and membrane potential. The activation of these channels initiates a negative feedback loop that regulates cellular excitability.

BK_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DHIPA This compound (DHIPA) BK_channel BK Channel (α subunit) DHIPA->BK_channel directly activates K_ion K+ BK_channel->K_ion K+ efflux CaV_channel Voltage-gated Ca2+ Channel (CaV) Ca_ion_int Intracellular Ca2+ CaV_channel->Ca_ion_int Ca2+ influx Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Ca_ion_ext Ca2+ Ca_ion_int->BK_channel activates Hyperpolarization->CaV_channel inhibits (negative feedback) Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability results in Depolarization Membrane Depolarization Depolarization->BK_channel activates Depolarization->CaV_channel activates

Caption: Signaling pathway of BK channel activation by DHIPA.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on ion channel function using two common electrophysiological and imaging techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of DHIPA on BK channel currents in cultured cells.

Materials:

  • HEK293 cells stably expressing the human BK channel α-subunit (or α and β subunits).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate free Ca2+ concentration (e.g., buffered with CaCl2 to achieve desired concentration) (pH 7.2 with KOH).

  • This compound (DHIPA) stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Workflow Diagram:

Patch_Clamp_Workflow A Prepare Cell Culture D Obtain Whole-Cell Configuration A->D B Pull and Fire-Polish Patch Pipettes B->D C Prepare Solutions (Internal, External, DHIPA) C->D E Record Baseline BK Currents D->E F Perfuse with DHIPA E->F G Record BK Currents in Presence of DHIPA F->G H Washout and Record Recovery G->H I Data Analysis H->I

Caption: Workflow for patch-clamp electrophysiology experiment.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare external and internal solutions as described above. Prepare fresh dilutions of DHIPA in the external solution from the stock solution to achieve final concentrations in the range of 1-10 µM.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording: a. Transfer a coverslip with cells to the recording chamber on the microscope and perfuse with the external solution. b. Approach a cell with the patch pipette and form a gigaohm seal. c. Rupture the membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -80 mV. e. Apply a series of voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BK currents and record the baseline activity. f. Perfuse the chamber with the external solution containing the desired concentration of DHIPA for 2-5 minutes. g. Repeat the voltage-step protocol to record BK currents in the presence of DHIPA. h. Perfuse with the external solution without DHIPA to record the washout/recovery.

  • Data Analysis: Measure the current amplitude at each voltage step before, during, and after DHIPA application. Plot the current-voltage (I-V) relationship to determine the effect of DHIPA on channel activation.

Protocol 2: Calcium Imaging Assay

This protocol is designed to assess the functional consequences of DHIPA-mediated BK channel activation on intracellular calcium dynamics.

Materials:

  • Cells expressing endogenous or recombinant BK channels (e.g., primary neurons, smooth muscle cells, or engineered cell lines).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • This compound (DHIPA) stock solution (10 mM in DMSO).

  • A depolarizing agent (e.g., high potassium solution).

  • Fluorescence microscope with a camera and image acquisition software.

Workflow Diagram:

Calcium_Imaging_Workflow A Plate Cells on Coverslips B Load Cells with Calcium Indicator Dye A->B C Acquire Baseline Fluorescence B->C D Pre-incubate with DHIPA or Vehicle C->D E Stimulate with Depolarizing Agent D->E F Record Fluorescence Changes E->F G Data Analysis F->G

Caption: Workflow for calcium imaging experiment.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading: a. Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS containing 0.02% Pluronic F-127. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging: a. Place the dish/coverslip on the fluorescence microscope. b. Acquire baseline fluorescence images. c. Perfuse the cells with either vehicle control or DHIPA (1-10 µM) for 5-10 minutes. d. Stimulate the cells with a depolarizing agent (e.g., by adding a high potassium solution) to induce calcium influx. e. Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) in response to the depolarizing stimulus in both control and DHIPA-treated cells. A reduction in the calcium transient in the presence of DHIPA would be consistent with BK channel activation and subsequent membrane hyperpolarization, which would reduce the driving force for calcium entry through voltage-gated calcium channels.

Concluding Remarks

This compound is a valuable tool for probing the function of BK channels. The protocols and information provided herein offer a framework for researchers to investigate the electrophysiological and cellular effects of this compound. It is important to note that while DHIPA is known to act on BK channels, its effects on other ion channels have not been extensively characterized. Therefore, appropriate controls and complementary experiments are recommended to ensure target specificity in new experimental systems. As of the latest literature review, there is no direct evidence of DHIPA modulating TRP channels such as TRPV1, TRPA1, or TRPM8. Future research may uncover additional targets and applications for this interesting natural product.

References

Formulation of Dihydroisopimaric Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Dihydroisopimaric acid (DHIPA), a diterpenoid compound known for its activity as a large-conductance Ca2+-activated K+ (BK) channel activator, for in vivo research applications. Due to its inherent lipophilic nature and poor aqueous solubility, appropriate formulation is critical to ensure bioavailability and obtain reliable results in animal studies.

Introduction to this compound

This compound is a tricyclic diterpenoid belonging to the resin acid family. Its pharmacological interest lies primarily in its ability to activate BK channels, which play crucial roles in regulating various physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. The poor water solubility of DHIPA presents a significant challenge for its administration in aqueous-based physiological systems, necessitating the use of specific formulation strategies to enhance its solubility and bioavailability for in vivo evaluation.

Solubility Profile

Table 1: Solubility of Isopimaric Acid in Selected Solvents

SolventSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)~25[1]Freely Soluble
Ethanol≥1Soluble
Methanol≥1Soluble
AcetoneSolubleSoluble
EtherSolubleSoluble
WaterInsolubleInsoluble

Note: The solubility data for Isopimaric acid is used as a proxy for this compound due to their structural similarity. Researchers are advised to determine the precise solubility of their specific DHIPA batch in the selected solvents as part of their formulation development.

Recommended Formulation Protocols for In Vivo Studies

The following protocols are recommended for the formulation of this compound for parenteral administration in animal models. The choice of formulation will depend on the desired dose, administration route, and the specific requirements of the experimental design.

Protocol 1: Co-Solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

This protocol utilizes a co-solvent system to dissolve DHIPA for systemic administration. It is based on a formulation suggested for in vivo use by commercial suppliers of DHIPA.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG 300), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound.

    • Dissolve DHIPA in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of DHIPA in 1 mL of DMSO. Gentle warming and vortexing may be required to facilitate dissolution.

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing PEG 300, Tween® 80, and saline. A common ratio is 30% PEG 300, 5% Tween® 80, and 65% saline. For 1 mL of vehicle, this would be 300 µL of PEG 300, 50 µL of Tween® 80, and 650 µL of saline.

  • Final Formulation:

    • Slowly add the DHIPA stock solution to the prepared vehicle with continuous vortexing to ensure a clear and homogenous solution. The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10% for mice, to avoid solvent toxicity. For sensitive animal models, the DMSO concentration should be even lower (e.g., <2%).

Example Calculation for a 2 mg/mL Final Formulation:

  • To prepare 1 mL of a 2 mg/mL DHIPA solution, you will need 2 mg of DHIPA.

  • From a 40 mg/mL stock solution in DMSO, you will need 50 µL (2 mg / 40 mg/mL).

  • The remaining 950 µL will be the vehicle. To maintain the desired vehicle composition, you would mix approximately 285 µL of PEG 300, 47.5 µL of Tween® 80, and 617.5 µL of saline.

  • Add the 50 µL of DHIPA stock solution to the 950 µL of vehicle.

Figure 1: Experimental Workflow for Co-Solvent Formulation

G cluster_0 Stock Solution Preparation cluster_1 Vehicle Preparation cluster_2 Final Formulation weigh Weigh DHIPA dissolve Dissolve in DMSO weigh->dissolve add_stock Add Stock to Vehicle dissolve->add_stock mix_peg Measure PEG 300 mix_all Mix Vehicle Components mix_peg->mix_all mix_tween Measure Tween 80 mix_tween->mix_all mix_saline Measure Saline mix_saline->mix_all mix_all->add_stock vortex Vortex to Homogenize add_stock->vortex admin admin vortex->admin Administer to Animal

Caption: Workflow for preparing a co-solvent formulation of DHIPA.

Protocol 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) for Oral Gavage

For oral administration, a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) can enhance the solubility and absorption of DHIPA from the gastrointestinal tract.

Materials:

  • This compound (powder)

  • Oil phase (e.g., Labrafil® M 1944 CS, Maisine® CC)

  • Surfactant (e.g., Kolliphor® EL, Cremophor® RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Capryol® 90)

Procedure:

  • Excipient Screening:

    • Determine the solubility of DHIPA in various oils, surfactants, and co-surfactants to identify the most suitable excipients. This can be done by adding an excess amount of DHIPA to a known volume of the excipient, followed by agitation and determination of the concentration of the dissolved drug.

  • Formulation Development:

    • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of DHIPA in the selected excipient mixture.

    • Assess the self-emulsification properties of the formulation by adding a small volume to water and observing the formation of a stable emulsion.

  • Final Formulation for Administration:

    • Once an optimized SEDDS formulation is identified, the required dose of DHIPA can be dissolved in the pre-concentrate.

    • For oral gavage, the SEDDS formulation containing DHIPA is typically administered directly or after dilution with a small amount of water.

Signaling Pathway of DHIPA

This compound is known to activate the large-conductance Ca2+-activated K+ (BK) channels. The activation of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization can lead to various physiological effects, such as smooth muscle relaxation.

Figure 2: Simplified Signaling Pathway of DHIPA

G DHIPA This compound BK_channel BK Channel DHIPA->BK_channel activates K_efflux K+ Efflux BK_channel->K_efflux leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Physiological_Effect Physiological Effect (e.g., Smooth Muscle Relaxation) Hyperpolarization->Physiological_Effect

Caption: DHIPA activates BK channels, leading to physiological effects.

Important Considerations

  • Purity of DHIPA: Ensure the purity of the this compound used, as impurities can affect both solubility and biological activity.

  • Sterility: For parenteral routes of administration, all components and the final formulation must be sterile.

  • Solvent Toxicity: The concentration of organic solvents like DMSO should be minimized to avoid adverse effects in the animals. It is recommended to run a vehicle-only control group in your experiments.

  • Formulation Stability: The physical and chemical stability of the formulation should be assessed, especially if it is to be stored before use.

  • Route of Administration: The choice of formulation is highly dependent on the intended route of administration (e.g., IV, IP, oral). The protocols provided should be adapted accordingly.

By following these guidelines and protocols, researchers can develop suitable formulations for this compound to facilitate their in vivo studies and obtain reliable and reproducible data.

References

Troubleshooting & Optimization

Dihydroisopimaric acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Dihydroisopimaric acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary based on the physical state of the compound. Always keep containers tightly closed in a dry and well-ventilated area.[1]

Q2: How stable is this compound at room temperature?

A2: this compound is chemically stable under standard ambient conditions (room temperature). However, for long-term storage, following the specific temperature guidelines in the table above is highly recommended to minimize potential degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: While specific water solubility data is not available[1], this compound is typically prepared in organic solvents like acetonitrile (B52724) or methanol (B129727) for experimental use. When preparing stock solutions, it is crucial to use anhydrous solvents to prevent hydrolysis.

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored with strong oxidizing agents.[1] Contact with such agents can lead to rapid degradation.

Q5: What are the primary degradation pathways for this compound?

A5: Specific degradation pathways are not extensively documented for this compound. However, based on the structure of similar diterpenoid acids, it may be susceptible to degradation through several mechanisms:

  • Oxidation: The molecule's double bonds can be prone to oxidation.

  • Hydrolysis: Degradation can occur at non-neutral pH.

  • Photodegradation: Exposure to UV light may induce photochemical reactions.[2]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.[2]

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions to ensure the long-term stability of this compound.

FormTemperatureDurationAdditional Notes
Solid/Powder -20°C3 yearsStore in a tightly sealed, desiccated container.
In Solvent -80°C1 yearUse anhydrous solvents and store under an inert gas.

Data sourced from supplier recommendations.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experiments.

Q1: My this compound solution has turned cloudy or shows precipitation. What should I do?

A1: Cloudiness or precipitation can occur due to poor solubility or temperature fluctuations.

  • Action: Gently warm the solution to 37°C and vortex to see if the compound redissolves.

  • Prevention: Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. For aqueous buffers, assess the compound's solubility at the final working concentration and pH before preparing a large volume.

Q2: I am observing inconsistent results or a loss of activity in my bioassays. Could this be related to compound stability?

A2: Yes, inconsistent results are often linked to compound degradation.

  • Diagnosis: The compound may have degraded in your stock solution or under the assay conditions. Review your storage and handling procedures. If solutions are stored at -20°C instead of -80°C, or if they have undergone multiple freeze-thaw cycles, degradation may have occurred.

  • Action: Prepare a fresh stock solution from solid material. Test the new stock alongside the old one to confirm if degradation was the issue. Consider performing a stability test under your specific assay conditions (e.g., incubating the compound in assay buffer for the duration of the experiment and then analyzing it by HPLC).

Q3: I suspect my compound is degrading during my experiment. How can I confirm this and what should I do?

A3: Suspected degradation can be investigated systematically.

  • Diagnosis: The most effective way to identify degradation is by using Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze for new peaks that represent degradation products.[2]

  • Action: If degradation is confirmed, you may need to adjust your experimental conditions. This could involve changing the pH of the buffer, protecting the experiment from light, or minimizing the incubation time. If oxidation is suspected, consider deoxygenating solvents by sparging with nitrogen or argon.[2]

Visual Guides and Protocols

Experimental Workflow: Solution Preparation and Stability Check

The following workflow outlines the standard procedure for preparing a stock solution of this compound and assessing its stability.

G cluster_prep Solution Preparation cluster_stability Stability Assessment start Weigh Solid Compound solubilize Solubilize in Anhydrous Solvent (e.g., DMSO) start->solubilize vortex Vortex to Ensure Complete Dissolution solubilize->vortex aliquot Create Single-Use Aliquots vortex->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment hplc_t0 Analyze T=0 Sample (HPLC/LC-MS) thaw->hplc_t0 stress Incubate Under Experimental Conditions (e.g., 37°C in Buffer) thaw->stress compare Compare Chromatograms (T=0 vs T=X) hplc_t0->compare hplc_tx Analyze T=X Sample (HPLC/LC-MS) stress->hplc_tx hplc_tx->compare stable Result: Stable compare->stable No New Peaks Purity >95% unstable Result: Unstable compare->unstable New Peaks Appear Purity <95% G cluster_old Old Solution Path cluster_fresh Fresh Solution Path start Inconsistent Results Observed check_solution Was a fresh stock solution used? start->check_solution check_storage Was it stored at -80°C and protected from light? check_solution->check_storage No check_assay Is compound stable in assay buffer/media? check_solution->check_assay Yes check_freeze_thaw Multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes degraded High Probability of Compound Degradation check_storage->degraded No check_freeze_thaw->degraded No check_freeze_thaw->check_assay Yes prepare_fresh Action: Prepare and validate a fresh stock degraded->prepare_fresh check_solubility Any precipitation observed at working concentration? check_assay->check_solubility Yes assay_issue Potential Assay-Induced Degradation check_assay->assay_issue No other_vars Investigate Other Experimental Variables (e.g., Cells, Reagents) check_solubility->other_vars No solubility_issue Solubility/Precipitation Issue check_solubility->solubility_issue Yes assay_issue->prepare_fresh solubility_issue->prepare_fresh

References

Technical Support Center: Dihydroisopimaric Acid Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dihydroisopimaric acid using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a purification method for this compound?

A1: A systematic approach to method development begins with small-scale trials to determine the optimal stationary and mobile phases. Thin-Layer Chromatography (TLC) is a valuable initial step for scouting appropriate solvent systems for flash chromatography. For High-Performance Liquid Chromatography (HPLC), it is recommended to start with a standard C18 column and screen different mobile phase compositions, such as acetonitrile (B52724) or methanol (B129727) with an acidic modifier like formic acid.[1]

Q2: Why am I observing poor peak shape (tailing or fronting) during HPLC analysis of this compound?

A2: Poor peak shape is a common issue in chromatography.

  • Peak Tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase. Adding a small amount of an acid, such as formic or trifluoroacetic acid, to the mobile phase can help suppress these interactions and improve the peak shape.[2] Column overload can also lead to peak tailing.[1]

  • Peak Fronting can occur if the sample is dissolved in a solvent stronger than the mobile phase.[2] It is also a potential indicator of column overload.[1]

Q3: My this compound is co-eluting with impurities. How can I improve the resolution?

A3: Co-elution of compounds with similar physicochemical properties is a frequent challenge. To improve resolution, you can:

  • Optimize the mobile phase: Adjusting the solvent strength or using a different organic solvent (e.g., switching from methanol to acetonitrile) can alter selectivity.[3]

  • Change the stationary phase: If mobile phase optimization is insufficient, using a column with a different selectivity, such as a phenyl-hexyl column, can provide alternative interactions (e.g., π-π interactions) and improve separation.[1]

  • Adjust the temperature: Operating the column at different temperatures can influence selectivity and potentially enhance resolution.[1]

  • Use a shallower gradient: In gradient elution, a less steep gradient around the elution point of the target compound can increase separation from closely eluting impurities.[4]

Q4: What are the likely sources of contamination in my purified this compound?

A4: Contamination can arise from various sources during the extraction and purification process. Common contaminants for diterpenoid acids extracted from natural sources include other structurally related diterpenoids, plant pigments (chlorophylls, carotenoids), fatty acids, lipids, and sterols.[4] Incomplete removal of solvents used during extraction or chromatography is another potential source of contamination.[4]

Q5: How can I improve the yield of purified this compound?

A5: Low yield can be a result of several factors throughout the purification workflow. To improve your yield, consider the following:

  • Extraction Efficiency: Ensure the source material is finely ground to maximize surface area for extraction. The choice of extraction solvent and the duration of extraction are also critical.[4]

  • Chromatography Conditions: Overloading the column can lead to poor separation and loss of the product.[4] An inappropriate solvent gradient might cause the compound of interest to co-elute with impurities, leading to loss during fraction cutting.[4]

  • Compound Stability: this compound may be susceptible to degradation under harsh pH conditions or exposure to excessive heat and light.[4][5]

Troubleshooting Guides

Issue 1: Poor or No Recovery of this compound from the Column
Possible Cause Recommended Solution
Compound is not eluting The mobile phase may be too weak (not polar enough). Gradually increase the percentage of the polar solvent in the mobile phase.
Compound degraded on the column This compound may be unstable on silica (B1680970) gel. Test for stability by spotting on a TLC plate and letting it sit for a few hours before developing. If unstable, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like C18.[5]
Compound is highly retained For reversed-phase chromatography, ensure the mobile phase pH is appropriate to maintain the acidic compound in a less retained form. Adding an acid modifier is crucial.
Column Overload Reduce the amount of sample loaded onto the column.[1][4]
Issue 2: Peak Splitting in HPLC
Possible Cause Recommended Solution
Clogged column inlet frit Replace the inlet frit.[2]
Sample solvent incompatible with mobile phase Dissolve the sample in the initial mobile phase.[2]
Presence of both ionized and non-ionized forms Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single form.
Column void or channeling This may indicate column degradation. Replace the column.[2]

Experimental Protocols

Protocol 1: Flash Chromatography Method Development for this compound Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the dissolved extract onto a silica gel TLC plate.

    • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., starting with 10% ethyl acetate (B1210297) in hexane (B92381) and gradually increasing the ethyl acetate concentration).

    • Identify the solvent system that provides good separation of the target compound (ideally with an Rf value around 0.3).[2]

  • Column Packing and Sample Loading:

    • Pack a flash chromatography column with silica gel using the chosen mobile phase.

    • Dissolve the crude extract in a minimal amount of the mobile phase or a weak solvent. Alternatively, perform a solid load by adsorbing the extract onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Begin elution with a solvent system slightly less polar than the one identified by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the purified this compound.

Protocol 2: Reversed-Phase HPLC Method Optimization
  • Initial Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength for the compound.

  • Gradient Optimization:

    • Based on the initial screening run, identify the approximate percentage of Mobile Phase B at which this compound elutes.

    • Design a shallower gradient around this elution point to improve resolution from nearby impurities. For example, if elution occurred at 60% B, a new gradient could be 50-70% B over 20 minutes.

  • Further Optimization (if needed):

    • Change Organic Modifier: If resolution is still not optimal, replace acetonitrile with methanol (0.1% formic acid in methanol) and repeat the optimization.

    • Change Stationary Phase: If co-elution persists, switch to a column with a different selectivity, such as a Phenyl-Hexyl column.[1]

    • Temperature Adjustment: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_flash Flash Chromatography (Initial Purification) cluster_hplc Preparative HPLC (Final Purification) crude_extract Crude Extract tlc TLC Method Development crude_extract->tlc Scouting flash_column Flash Column Chromatography tlc->flash_column Optimized Method fractions Collect & Analyze Fractions flash_column->fractions enriched_fraction Enriched this compound Fraction fractions->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc Further Purification pure_fractions Collect Pure Fractions prep_hplc->pure_fractions analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_fractions->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for this compound purification.

troubleshooting_logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing/Fronting) check_overload_tail Is column overloaded? start->check_overload_tail check_overload_front Is column overloaded? start->check_overload_front reduce_load_tail Reduce sample load check_overload_tail->reduce_load_tail Yes check_ph Is mobile phase pH appropriate? check_overload_tail->check_ph No add_modifier Add acidic modifier (e.g., formic acid) check_ph->add_modifier No check_column_health_tail Is the column old or damaged? check_ph->check_column_health_tail Yes replace_column_tail Replace column check_column_health_tail->replace_column_tail Yes reduce_load_front Reduce sample load check_overload_front->reduce_load_front Yes check_solvent Is sample solvent stronger than mobile phase? check_overload_front->check_solvent No dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Preventing degradation of Dihydroisopimaric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dihydroisopimaric acid in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected loss of compound activity Degradation due to improper storage conditions.1. Review storage conditions. The compound in solvent should be stored at -80°C for long-term stability (up to one year).[1] For powdered form, storage at -20°C is recommended for up to three years.[1]2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Perform a concentration verification using a suitable analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in analytical chromatogram (e.g., HPLC, LC-MS) Chemical degradation of this compound.1. The presence of unknown peaks may indicate degradation products.[2] 2. Potential degradation pathways for diterpenoid acids include oxidation, hydrolysis, photodegradation, and thermal degradation.[2] 3. Conduct forced degradation studies to identify potential degradation products and pathways.
Precipitation of the compound in aqueous solution Poor solubility or change in solvent composition.1. Verify the solubility of this compound in your chosen solvent system.2. If using a co-solvent like DMSO for aqueous dilutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. For in-vivo studies in mice, the DMSO concentration should generally be kept below 10%.[1]
Discoloration of the solution Oxidation or photodegradation.1. Protect the solution from light by using amber vials or wrapping the container in foil.[1] 2. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen, argon) before preparing solutions to minimize oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of chemical compounds like this compound in solution is influenced by several factors, including:

  • Temperature: Higher temperatures accelerate the rates of chemical reactions, including degradation pathways such as hydrolysis and oxidation.[3][4]

  • pH: The stability of many drugs is pH-dependent, with most being stable in the pH range of 4-8.[3] Acidic or basic conditions can catalyze hydrolysis.[4]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[2][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. This can be catalyzed by metal ions.[2]

  • Hydrolysis: Reaction with water can lead to the breakdown of susceptible functional groups.[2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, this compound in solvent should be stored at -80°C, where it can be stable for up to one year.[1] The powdered form should be stored at -20°C for up to three years.[1] It is also advisable to protect solutions from light.[1]

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, follow these steps:

  • Choose a suitable solvent where this compound is readily soluble, such as DMSO or ethanol.

  • To minimize oxidative degradation, consider using a solvent that has been deoxygenated by sparging with an inert gas like nitrogen or argon.[2]

  • Prepare the solution in a sterile environment to prevent microbial contamination.

  • Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

A4: Yes, inconsistent experimental results can be a sign of compound degradation. If the concentration of the active compound decreases over time due to degradation, it will affect the experimental outcome. It is crucial to ensure the stability of your this compound solution throughout the duration of your experiment. Regularly verifying the concentration of your working solutions is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[2][5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a vial of the stock solution in a 60°C oven for 48 hours.

  • Photodegradation:

    • Expose a vial of the stock solution to a light source that produces a combination of UV and visible light. The specific conditions should be monitored and recorded. A control sample should be wrapped in foil to protect it from light.

3. Analysis:

  • Analyze the stressed samples and a control sample (stock solution stored under recommended conditions) by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection.

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: Monitoring this compound Stability in an Aqueous Buffer

This protocol outlines a procedure to assess the stability of this compound in a specific aqueous buffer over time.

1. Preparation of Working Solution:

  • Prepare a working solution of this compound at the desired final concentration in your experimental buffer. If using a co-solvent like DMSO, ensure the final concentration is consistent across all samples.

2. Incubation:

  • Aliquot the working solution into multiple vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the vials under your experimental conditions (e.g., 37°C, 5% CO₂). Protect from light if necessary.

3. Sample Analysis:

  • At each time point, take one vial and immediately analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Quench any potential for further degradation by freezing the sample if analysis cannot be performed immediately.

4. Data Analysis:

  • Plot the concentration of this compound versus time to determine the degradation rate.

Data Presentation

Table 1: Example Stability Data for this compound in Different Solvents
Solvent Storage Temperature (°C) Concentration after 1 month (% of initial) Concentration after 6 months (% of initial)
DMSO-80>99%>98%
DMSO-2098%90%
Ethanol-80>99%>97%
Ethanol-2097%88%
PBS (pH 7.4)490%65%
PBS (pH 7.4)25 (Room Temp)75%<40%

Note: The data presented in this table are illustrative examples and should be confirmed by the end-user through their own stability studies.

Table 2: Example Results from a Forced Degradation Study
Stress Condition % Degradation of this compound Number of Major Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h25.8%3
3% H₂O₂, RT, 24h8.5%1
60°C, 48h5.1%1
Photolysis12.3%2

Note: The data presented in this table are illustrative examples. Actual degradation will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_data Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solution (Dilute in experimental buffer) prep_stock->prep_work incubate Incubate under Experimental Conditions prep_work->incubate sampling Collect Samples at Time Points incubate->sampling analysis Analyze by HPLC/LC-MS sampling->analysis plot Plot Concentration vs. Time analysis->plot rate Determine Degradation Rate plot->rate

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_stress cluster_products DHIA This compound Oxidized Oxidized Products DHIA->Oxidized Hydrolyzed Hydrolysis Products DHIA->Hydrolyzed Isomers Isomers/Rearrangement Products DHIA->Isomers Heat Heat Heat->DHIA Light Light Light->DHIA Oxidants Oxidants (e.g., O2, H2O2) Oxidants->DHIA Acid_Base Acid/Base (pH) Acid_Base->DHIA

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Dihydroisopimaric Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Dihydroisopimaric acid in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing poor resolution or overlapping peaks for this compound and other components in my sample?

Poor resolution is a common challenge, especially when dealing with complex mixtures or isomers.[1][2] The primary factors influencing resolution are efficiency (N), selectivity (α), and retention factor (k').[3]

Potential Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Composition Modify the mobile phase composition. Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[1] Adjusting the mobile phase pH can be critical, as this compound is an acidic compound; a lower pH will suppress ionization and can improve peak shape.[2][4]
Inappropriate Stationary Phase The choice of column chemistry is crucial for selectivity. If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl or cyano column, which can offer different selectivities.[2]
Suboptimal Temperature Increasing the column temperature can decrease mobile phase viscosity and improve efficiency.[1] However, be mindful that temperature can also affect selectivity, so optimization is key.
Incorrect Flow Rate A lower flow rate generally increases resolution but also extends the run time.[3]
Column Overloading Injecting too much sample can lead to peak broadening and decreased resolution.[5] Try diluting the sample or reducing the injection volume.[5][6]

Question 2: My this compound peak is broad. What could be the cause and how can I fix it?

Peak broadening can result from several factors both within the column and in the HPLC system itself.[7]

Potential Causes and Solutions:

CauseSolution
Column Contamination or Degradation The column may be contaminated or degraded over time.[5] Try flushing the column with a strong solvent. If this doesn't help, replacing the guard column or the analytical column may be necessary.[6][8]
High Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[7][8] Minimize the length and internal diameter of all tubing.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase.
Late Elution from a Previous Injection A broad peak could be a late-eluting compound from a previous run.[7] Extend the run time to ensure all components have eluted.

Question 3: I'm observing peak tailing for my this compound peak. What should I do?

Peak tailing, an asymmetrical peak shape with a trailing edge, is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions For acidic compounds like this compound, interactions with ionized silanol groups on the silica-based stationary phase can cause tailing. Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) can suppress silanol ionization.[9]
Column Contamination Contaminants on the column can create active sites that lead to tailing.[8] Flush the column with a strong solvent or, if necessary, replace it.
Metal Contamination Trace metals in the sample, mobile phase, or from the HPLC system can chelate with the analyte and cause tailing. Consider using a mobile phase with a chelating agent like EDTA, though this is less common.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure good peak shape.

Q2: How can I improve the sensitivity of my this compound analysis?

To improve sensitivity, ensure proper sample preparation to remove interfering matrix components.[10] You can also consider using a detector wavelength where this compound has maximum absorbance. If using mass spectrometry detection, optimizing the ionization source parameters is crucial.

Q3: What sample preparation steps are recommended for this compound analysis?

For complex samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up the sample and reduce matrix effects.[10][11] At a minimum, samples should be filtered through a 0.22 or 0.45 µm filter to remove particulates that could clog the column.[11]

Q4: Should I use an isocratic or gradient elution for this compound analysis?

For complex mixtures containing this compound and other compounds with a wide range of polarities, a gradient elution is generally preferred to achieve adequate separation within a reasonable run time.[4] For simpler mixtures or for routine quantification where the separation is already optimized, an isocratic method can be used.

Experimental Protocols

Starting HPLC Method for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm (or as determined by UV scan)
Sample Preparation Dissolve sample in mobile phase (50:50 Water:Acetonitrile). Filter through a 0.45 µm syringe filter.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (SPE/LLE) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Column Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for HPLC analysis.

Troubleshooting_Workflow Start Poor Resolution Observed Check_Mobile_Phase Adjust Mobile Phase? (Solvent ratio, pH) Start->Check_Mobile_Phase Change_Column Change Stationary Phase? (e.g., Phenyl, Cyano) Check_Mobile_Phase->Change_Column No Improved Resolution Improved Check_Mobile_Phase->Improved Yes Optimize_Temp Optimize Temperature? Change_Column->Optimize_Temp No Change_Column->Improved Yes Optimize_Flow Optimize Flow Rate? Optimize_Temp->Optimize_Flow No Optimize_Temp->Improved Yes Check_Injection Reduce Injection Volume? Optimize_Flow->Check_Injection No Optimize_Flow->Improved Yes Check_Injection->Improved Yes

Caption: A logical workflow for troubleshooting poor HPLC resolution.

References

Dihydroisopimaric acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroisopimaric acid (DHIPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this lipophilic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (DHIPA) is a diterpenoid carboxylic acid.[1] Its chemical structure lends it a high degree of lipophilicity, as indicated by a high LogP value of 7.10.[2] This characteristic means it is poorly soluble in aqueous solutions, which can present significant challenges for its use in biological assays and for in vivo studies.

Q2: What are the general solubility characteristics of DHIPA?

A2: DHIPA is a lipophilic compound and is expected to be more soluble in organic solvents than in aqueous solutions. While specific quantitative data for all common solvents is limited, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Based on the behavior of similar lipophilic carboxylic acids, it is likely to have some solubility in other polar aprotic solvents and alcohols.

Q3: Are there any known signaling pathways affected by DHIPA?

A3: The primary known biological activity of DHIPA is the activation of large conductance Ca2+-activated potassium (BK) channels.[3] The activation of BK channels can lead to membrane hyperpolarization.[3] Further research is needed to fully elucidate other potential downstream signaling pathways.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with DHIPA.

Issue 1: DHIPA is not dissolving in my desired aqueous buffer.
  • Possible Cause: DHIPA is highly lipophilic and has very low intrinsic solubility in aqueous media.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. DMSO is a good starting point. A stock solution of up to 40 mg/mL in DMSO can be prepared.[3]

    • Serially dilute the stock solution into your aqueous buffer. Be aware that precipitation may occur at higher concentrations.

    • Use a co-solvent system. For in vivo studies, a mixture of DMSO, PEG300, and a surfactant like Tween 80 in saline can be used to maintain solubility.[3]

Issue 2: My DHIPA precipitates out of solution upon dilution from an organic stock.
  • Possible Cause: The concentration of DHIPA in the final aqueous solution exceeds its solubility limit, even with a small amount of organic solvent present.

  • Solution:

    • Decrease the final concentration. Your experiment may need to be optimized for a lower concentration of DHIPA.

    • Increase the percentage of co-solvent. If your experimental system can tolerate it, a higher percentage of the organic solvent in the final solution may prevent precipitation. However, be mindful of potential solvent effects on your assay.

    • Use a surfactant. Surfactants like Tween 80 can help to keep lipophilic compounds in solution by forming micelles.

Issue 3: I am seeing variability in my experimental results, which I suspect is due to solubility issues.
  • Possible Cause: Inconsistent dissolution or precipitation of DHIPA between experiments.

  • Solution:

    • Ensure complete dissolution of the stock solution. Visually inspect your stock solution to ensure there are no solid particles before each use. Gentle warming or sonication may aid dissolution, but be cautious about potential degradation of the compound.

    • Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation.

    • Vortex solutions immediately before use. This can help to resuspend any microscopic precipitates that may have formed.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)40 mg/mLA stock solution can be prepared by dissolving 2 mg of DHIPA in 50 µL of DMSO.[3]
DMSO/PEG300/Tween 80/Saline2 mg/mLA working solution for in vivo studies can be prepared using this co-solvent system.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of DHIPA in DMSO

Objective: To prepare a 40 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weigh out 2 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 50 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use it within one year.[3]

Protocol 2: Preparation of a Working Solution for In Vivo Studies

Objective: To prepare a 2 mg/mL working solution of this compound in a co-solvent system.

Materials:

  • 40 mg/mL DHIPA in DMSO stock solution (from Protocol 1)

  • PEG300

  • Tween 80

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile tubes for mixing

Procedure:

  • To prepare 1 mL of a 2 mg/mL working solution, start with 50 µL of the 40 mg/mL DHIPA in DMSO stock solution.

  • Add 300 µL of PEG300 and mix well until the solution is clear.

  • Add 50 µL of Tween 80 and mix thoroughly.

  • Add 600 µL of saline or PBS to bring the final volume to 1 mL. Mix until the solution is homogeneous.

  • This formulation should be prepared fresh before each experiment.

Visualizations

Troubleshooting Workflow for DHIPA Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

Dihydroisopimaric_Acid_Solubility_Troubleshooting start Start: DHIPA Solubility Issue is_aqueous Is the solvent aqueous? start->is_aqueous use_organic_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) is_aqueous->use_organic_stock Yes check_solvent_type Is the organic solvent appropriate? is_aqueous->check_solvent_type No precipitates_on_dilution Does it precipitate upon dilution? use_organic_stock->precipitates_on_dilution lower_concentration Lower the final concentration precipitates_on_dilution->lower_concentration Yes success Success: DHIPA is dissolved precipitates_on_dilution->success No use_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween 80) lower_concentration->use_cosolvent If still precipitating lower_concentration->success use_cosolvent->success try_dmso Try DMSO check_solvent_type->try_dmso No gentle_heat_sonication Apply gentle heat or sonication check_solvent_type->gentle_heat_sonication Yes, but still not dissolving try_dmso->gentle_heat_sonication check_stability Caution: Check compound stability at higher temperatures gentle_heat_sonication->check_stability gentle_heat_sonication->success failure Still not dissolved: Consider alternative formulation strategies gentle_heat_sonication->failure If still not dissolving

Caption: A flowchart for troubleshooting this compound solubility.

Logical Relationship for Preparing a DHIPA Working Solution

This diagram illustrates the logical steps and components involved in preparing a working solution of DHIPA for biological experiments.

DHIPA_Working_Solution_Preparation start Start: Prepare DHIPA Working Solution stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution_step Dilute Stock into Aqueous Buffer or Co-solvent System stock_prep->dilution_step check_precipitation Check for Precipitation dilution_step->check_precipitation ready_for_use Solution Ready for Experiment check_precipitation->ready_for_use No Precipitation troubleshoot Troubleshoot Solubility (Refer to Troubleshooting Guide) check_precipitation->troubleshoot Precipitation Occurs

Caption: Logical workflow for preparing a DHIPA working solution.

References

Technical Support Center: Managing Impurities in Dihydroisopimaric Acid (DHIPA) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and mitigating impurities in Dihydroisopimaric acid (DHIPA) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my DHIPA sample?

A1: Impurities in this compound (DHIPA) can originate from its synthesis, typically the hydrogenation of isopimaric acid, or from degradation during storage. Potential impurities include:

  • Residual Starting Material: Unreacted isopimaric acid.

  • Isomeric Impurities: Isomers of DHIPA that may form under certain reaction or storage conditions.

  • Oxidation Products: DHIPA can be susceptible to oxidation, leading to the formation of epoxides, hydroxides, or ketone derivatives. For instance, oxidation can result in 7,8-epoxy-derivatives or 7-oxotetrahydroisopimarate.[1]

  • Solvent Residues: Residual solvents from the synthesis and purification process. Common solvents can be identified using NMR spectroscopy.[2][3][4][5]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can be an impurity or an artifact. To identify it, you can:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the molecular weight of the unknown peak. This information is crucial for tentative identification.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.

  • Reference Standards: If you suspect a specific impurity (e.g., isopimaric acid), run a reference standard to compare retention times.

  • Forced Degradation Studies: Subjecting a pure sample of DHIPA to stress conditions (e.g., heat, light, acid, base, oxidation) can help to intentionally generate degradation products and compare their chromatographic behavior to the unknown peak.

Q3: My DHIPA sample appears to be degrading over time. How should I store it properly?

A3: Like other resin acids, DHIPA can be susceptible to oxidation and isomerization.[6] For optimal stability, store DHIPA samples under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Solvent: If in solution, use a high-purity, degassed solvent.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak frontingSample overloadDecrease the injection volume or dilute the sample.
Peak tailingSecondary interactions with the stationary phaseAdd a small amount of a competing agent to the mobile phase (e.g., a slightly stronger acid). Ensure the mobile phase pH is appropriate for the acidic nature of DHIPA.
Broad peaksLow column efficiency or extra-column band broadeningCheck for voids in the column, ensure proper column connections, and optimize the flow rate.
Split peaksColumn contamination or partial blockageFlush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Inconsistent Quantification Results
Symptom Possible Cause Suggested Solution
High variability between injectionsInconsistent injection volume or sample degradationEnsure the autosampler is functioning correctly. Analyze samples promptly after preparation to avoid degradation.
Non-linear calibration curveDetector saturation or inappropriate standard concentrationsExtend the calibration curve to lower and higher concentrations. If saturation is suspected, dilute the samples.
Drifting baselineMobile phase instability or detector temperature fluctuationEnsure the mobile phase is well-mixed and degassed. Allow the detector to stabilize before analysis.

Quantitative Data on Common Impurities (Illustrative Example)

The following table presents hypothetical but realistic data on the levels of common impurities that might be found in a DHIPA sample synthesized by the hydrogenation of isopimaric acid, followed by a standard purification step.

ImpurityTypical Concentration Range (%)Analytical MethodNotes
Isopimaric Acid0.1 - 2.0HPLC, GC-MSResidual starting material.
Dihydroabietic Acid< 0.5HPLC, GC-MSA potential isomeric impurity.
7-Oxo-DHIPA< 0.2LC-MSAn oxidation byproduct.
Residual Solvents (e.g., Hexane, Ethyl Acetate)< 0.1GC-HS, ¹H NMRProcess-related impurities.

Experimental Protocols

HPLC Method for Purity Assessment of DHIPA
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic or acetic acid. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the DHIPA sample in the mobile phase or a compatible solvent like methanol (B129727) to a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization: For improved volatility and peak shape, derivatize the carboxylic acid group of DHIPA and its acidic impurities. A common method is methylation using diazomethane (B1218177) or trimethylsilylation (TMS) using a reagent like BSTFA.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Injector and Detector Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Purification Protocol: Flash Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexane. A typical gradient could be from 5% to 30% ethyl acetate.

  • Procedure:

    • Dissolve the crude DHIPA sample in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute the column with the hexane/ethyl acetate gradient.

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure DHIPA.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample Sample Handling cluster_analysis Impurity Analysis cluster_decision Decision Point cluster_purification Purification cluster_final Final Product DHIPA_Sample DHIPA Sample HPLC HPLC Purity Check DHIPA_Sample->HPLC GCMS GC-MS Profiling DHIPA_Sample->GCMS NMR NMR for Structure ID DHIPA_Sample->NMR Purity_Check Purity > 98%? HPLC->Purity_Check Purification Flash Chromatography / Prep-HPLC Purity_Check->Purification No Pure_DHIPA Pure DHIPA Purity_Check->Pure_DHIPA Yes Further_Analysis Re-analyze for Purity Purification->Further_Analysis Further_Analysis->Purity_Check

Caption: Experimental workflow for DHIPA impurity analysis and purification.

logical_relationship cluster_source Sources of Impurities cluster_types Impurity Types cluster_management Management Strategy Synthesis Synthesis Byproducts Isomers Isomers Synthesis->Isomers Starting_Material Residual Reactants Synthesis->Starting_Material Degradation Storage Degradation Degradation->Isomers Oxidation Oxidation Products Degradation->Oxidation Analysis Analytical Identification (HPLC, GC-MS) Isomers->Analysis Oxidation->Analysis Starting_Material->Analysis Purification Purification (Chromatography) Analysis->Purification Prevention Proper Storage Prevention->Degradation mitigates

Caption: Logical relationship of impurity sources, types, and management.

References

Technical Support Center: Scaling Up Dihydroisopimaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydroisopimaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up the production of this valuable diterpenoid. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from lab to pilot scale?

Scaling up the synthesis of this compound, a derivative of isopimaric acid, presents several key challenges that can impact yield, purity, and overall process efficiency. These challenges often stem from changes in reaction kinetics, heat and mass transfer limitations, and difficulties in maintaining optimal conditions in larger reactors.[1][2] Key issues include:

  • Reaction Control: Maintaining precise temperature and pressure control in larger vessels is more difficult, which can affect reaction rates and lead to the formation of byproducts.

  • Catalyst Efficiency and Recovery: The performance of hydrogenation catalysts can differ at scale. Issues such as catalyst deactivation, poisoning, and inefficient recovery can lead to lower yields and increased costs.[3][4]

  • Purification: Isolating pure this compound from larger volumes of reaction mixture can be complex. Crystallization and chromatographic methods may need significant optimization to be effective at scale.

  • Solvent and Reagent Handling: The logistics of handling large quantities of solvents and reagents, including safety and disposal considerations, become more significant at a larger scale.

  • Byproduct Formation: Undesirable side reactions may become more prevalent at a larger scale, complicating purification and reducing the overall yield of the desired product.

Q2: How can I improve the yield of the catalytic hydrogenation step when scaling up?

Low yield in the catalytic hydrogenation of the parent resin acid to this compound is a common issue during scale-up. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended, starting with the catalyst, then the substrate and reaction conditions.[3]

  • Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated. Catalyst poisoning by impurities in the substrate or solvent is a frequent cause of low conversion.[3] Common poisons for palladium catalysts include sulfur and nitrogen compounds.

  • Hydrogen Pressure and Agitation: Inadequate hydrogen pressure or inefficient mixing can limit the reaction rate. On a larger scale, ensuring good contact between the hydrogen gas, the substrate, and the catalyst is crucial. Increasing stirrer speed and using a high-pressure reactor can be beneficial.[5][6]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation or the formation of unwanted byproducts. The optimal temperature needs to be carefully determined for the specific scale of operation.

  • Solvent Choice: The solvent can influence the solubility of the substrate and the activity of the catalyst. A solvent that works well at the lab scale may not be optimal for a pilot plant setting due to differences in heat and mass transfer.

Q3: What are the best practices for purifying this compound at a larger scale?

Purification of resin acids like this compound at scale often requires a multi-step approach.

  • Crystallization: This is often the most cost-effective method for bulk purification. Solvent selection is critical to obtain high purity and yield. It may be necessary to perform multiple recrystallizations.

  • Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. This is particularly useful for separating the desired acid from non-polar byproducts.

  • Chromatography: While highly effective, chromatographic purification can be expensive and challenging to scale. It is often reserved for final polishing steps to achieve very high purity. Ion-exchange chromatography can be a viable option for separating acidic compounds.[7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Hydrogenation - Catalyst deactivation or poisoning.- Insufficient hydrogen pressure or poor mixing.- Sub-optimal reaction temperature.- Impurities in the starting material (Isopimaric acid).- Use a fresh, high-quality catalyst.- Screen for and remove potential catalyst poisons from the substrate and solvent.- Increase hydrogen pressure and agitation speed.- Optimize the reaction temperature through a Design of Experiments (DoE) approach.- Purify the starting material before hydrogenation.
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation during the reaction.- Poor mass transfer of hydrogen.- Extend the reaction time and monitor progress by TLC or HPLC.- Add a fresh portion of the catalyst.- Improve agitation and consider using a different solvent to enhance hydrogen solubility.
Formation of Unknown Byproducts - Non-selective hydrogenation.- Thermal degradation of the product or starting material.- Side reactions due to impurities.- Use a more selective catalyst or optimize reaction conditions (lower temperature, pressure).- Ensure accurate temperature control and avoid localized overheating.- Characterize the byproducts to understand their formation mechanism and address the root cause.
Difficulty in Product Isolation/Purification - Poor crystallization.- Presence of closely related impurities.- Emulsion formation during extraction.- Screen a variety of solvents and solvent mixtures for crystallization.- Employ chromatographic techniques for separation of challenging impurities.- Use brine washes or add a co-solvent to break emulsions during workup.
Coloration of the Final Product - Presence of oxidized impurities.- Trace metal contamination from the reactor or catalyst.- Treat the crude product with activated carbon to remove colored impurities.- Ensure the reactor is properly cleaned and passivated.- Use a high-purity catalyst.

Experimental Protocols

While a specific, detailed industrial-scale protocol for this compound is not publicly available, the following represents a generalized lab-scale procedure that can be adapted for scale-up, with considerations for the challenges mentioned above.

Lab-Scale Synthesis of this compound

  • Preparation: A solution of Isopimaric acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Workup: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., hexane, acetone/water) to yield pure this compound.

Considerations for Pilot-Scale Synthesis:

  • Reactor: A stainless steel or glass-lined reactor with appropriate pressure and temperature controls is required.[8]

  • Agitation: The reactor should be equipped with a high-torque agitator to ensure efficient mixing.

  • Hydrogen Delivery: A robust system for safely delivering and monitoring hydrogen pressure is essential.

  • Filtration: A larger-scale filtration system (e.g., a filter press) will be needed to remove the catalyst.

  • Purification: Crystallization may be performed in a separate crystallizer vessel with controlled cooling.

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Isopimaric Acid C Hydrogenation Reactor A->C B Solvent & Catalyst B->C D Crude this compound C->D Reaction E Filtration D->E F Solvent Removal E->F G Crystallization F->G H Pure this compound G->H

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield Observed Q1 Check Catalyst Activity Start->Q1 A1_Yes Catalyst OK Q1->A1_Yes Yes A1_No Replace/Regenerate Catalyst Q1->A1_No No Q2 Evaluate Reaction Conditions A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Conditions Optimal Q2->A2_Yes Yes A2_No Optimize T, P, Agitation Q2->A2_No No Q3 Analyze Starting Material A2_Yes->Q3 A2_No->End A3_Yes Purity High Q3->A3_Yes Yes A3_No Purify Starting Material Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Biological Activity of Dihydroisopimaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Dihydroisopimaric acid (DHIPA) and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, alongside detailed experimental protocols and data to enhance the biological activity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound (DHIPA) and its derivatives?

A1: this compound, an abietane-type diterpenoid, and its derivatives have been reported to exhibit a range of biological activities. These include:

  • Anticancer/Cytotoxic Activity: DHIPA derivatives have shown the potential to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.

  • Antimicrobial Activity: Abietane (B96969) diterpenes, the class of compounds DHIPA belongs to, have demonstrated activity against various bacteria, including resistant strains.

  • Anti-inflammatory Activity: Isopimarane (B1252804) diterpenoids, which are structurally related to DHIPA, have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.

  • Ion Channel Modulation: DHIPA has been identified as an activator of large-conductance Ca2+-activated K+ (BK) channels, which play a role in various physiological processes.

Q2: How can I enhance the biological activity of my DHIPA derivatives?

A2: Enhancing the biological activity of DHIPA derivatives often involves structural modification. Here are some strategies that have been explored for related compounds:

  • Addition of Functional Groups: Introducing specific functional groups, such as nitriles, can significantly increase cytotoxic potency.

  • Amino Acid Conjugation: Synthesizing derivatives with amino acid side chains has been shown to improve the antimicrobial profile of abietic and dehydroabietic acids.[1]

  • Modifications at Specific Carbon Positions: Alterations at various positions on the diterpene skeleton can influence anti-inflammatory and cytotoxic effects. For instance, oxygen substitution at C-1 and C-6, and an α-OH at C-14 have been suggested as important for the anti-inflammatory activity of isopimarane diterpenoids.[2]

Q3: I am observing low solubility of my DHIPA derivative in my cell culture medium. What can I do?

A3: Poor aqueous solubility is a common challenge with diterpenoid acids. Here are some troubleshooting steps:

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. However, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The solubility of acidic compounds like DHIPA can be influenced by pH. Adjusting the pH of the medium might improve solubility, but be mindful of the potential impact on cell viability and compound stability.

  • Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like cyclodextrins can enhance solubility.

  • Particle Size Reduction: For powdered compounds, reducing the particle size can improve the dissolution rate.[3]

Q4: My experimental results are inconsistent. What are the common pitfalls when working with DHIPA derivatives?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Diterpenoids can be unstable in solution. It is crucial to assess the stability of your compound under your specific experimental conditions (e.g., in cell culture medium at 37°C).[4] This can be checked by techniques like HPLC-MS over time.

  • Precipitation: The compound may precipitate out of solution, especially when diluting a concentrated stock into an aqueous medium. Visually inspect your solutions and consider centrifugation to remove any precipitate before adding it to your assay.

  • Interaction with Assay Components: Natural products can sometimes interfere with assay reagents. For example, some compounds can directly reduce the MTT reagent in cytotoxicity assays, leading to false-positive results. Running appropriate controls, such as the compound in cell-free medium with the assay reagent, is essential.

Troubleshooting Guides

Troubleshooting Cytotoxicity Assays (e.g., MTT Assay)
Issue Potential Cause Recommended Solution
High background in wells without cells Compound directly reduces MTT reagent.Run a control with compound and MTT in cell-free media. If a color change occurs, consider an alternative assay (e.g., SRB, LDH).
Low signal or no dose-response Compound precipitated out of solution.Visually inspect for precipitation. Prepare fresh dilutions. Consider using a lower stock concentration or a different solubilization method.
Compound is not cytotoxic at the tested concentrations.Increase the concentration range. Consider synergistic effects with other agents.
Compound degraded in the culture medium.Test compound stability in media over the incubation period using HPLC or a similar method.[4]
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Incomplete dissolution of formazan (B1609692) crystals.Ensure complete mixing after adding the solubilization solution. Visually confirm dissolution before reading the plate.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Troubleshooting Antimicrobial Assays (e.g., MIC Determination)
Issue Potential Cause Recommended Solution
No inhibition of microbial growth Compound is inactive against the tested strain.Test against a broader panel of microorganisms.
Compound has low solubility in the broth medium.Prepare the compound in a suitable solvent and ensure the final solvent concentration is not inhibitory to the microorganism.
Incorrect inoculum density.Standardize the inoculum using McFarland standards to ensure a consistent starting cell number.
Contamination in control wells Non-sterile technique.Ensure all reagents and equipment are sterile. Perform the assay in a laminar flow hood.
Inconsistent MIC values Compound precipitation at higher concentrations.Visually inspect the wells for precipitation.
Variation in incubation time or temperature.Strictly adhere to the standardized incubation conditions.

Data Presentation

Table 1: Cytotoxic Activity of Abietane Diterpenoids (IC50 values in µM)

Note: The following data is for abietane diterpenoids structurally related to DHIPA and serves as a reference for expected activity ranges.

CompoundMIAPaCa-2 (Pancreatic Cancer)MV-3 (Melanoma)Reference
Tanshinone IIa1.9-[5]
7α-acetoxyroyleanone4.7-[5]
1,2-dihydrotanshinone5.6-[5]
Cryptotanshinone5.8-[5]
Hinokione17.934.1[6]
Table 2: Antimicrobial Activity of Abietane Diterpenoid Derivatives (MIC values in µg/mL)

Note: The following data is for derivatives of abietic and dehydroabietic acid and serves as a reference for expected activity ranges.

CompoundS. aureus (MRSA)S. epidermidisS. mitisReference
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate888[1]
Prattinin A derivative 27 23.4--[7]
Table 3: Anti-inflammatory Activity of Isopimarane Diterpenoids (IC50 values in µM)

Note: The following data is for isopimarane diterpenoids, which are structurally similar to DHIPA, and indicates their potential for anti-inflammatory activity.

CompoundNO Inhibition in RAW264.7 cellsReference
Kaempulchraol D38.17[8]
Kaempulchraol C44.97[8]
Kaempulchraol B47.69[8]
6β-acetoxysandaracopimaradiene-1α,9α-diol7.7[2]
6β-acetoxysandaracopimaradiene-9α-ol-1-one11.2[2]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the DHIPA derivative from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the DHIPA derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

Apoptosis_Pathway DHIPA DHIPA Derivative DeathReceptors Death Receptors (e.g., TNFR2) DHIPA->DeathReceptors Upregulates IAPs Inhibitor of Apoptosis Proteins (IAPs) DHIPA->IAPs Downregulates Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates IAPs->Caspase8 Inhibits Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Promotes release of CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates via Apoptosome formation Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis BK_Channel_Activation DHIPA DHIPA Direct_Binding Direct Binding to α-subunit (S6 segment) DHIPA->Direct_Binding PLC_Pathway PLC-IP3-Ca2+ Signaling Pathway DHIPA->PLC_Pathway Activates BK_Channel BK Channel (α and β subunits) Channel_Opening Channel Opening (K+ Efflux) BK_Channel->Channel_Opening Direct_Binding->BK_Channel Directly Activates Ca_increase Increased Intracellular Ca2+ PLC_Pathway->Ca_increase Ca_increase->BK_Channel Activates Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add DHIPA Derivative (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Exposure Incubate (e.g., 48h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Dihydroisopimaric Acid (DHIPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Dihydroisopimaric acid (DHIPA). Our goal is to help you minimize artifact formation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during DHIPA analysis, from sample preparation to data interpretation.

Q1: I am observing multiple peaks for my DHIPA standard during GC-MS analysis. What could be the cause?

A1: The presence of multiple peaks for a single DHIPA standard is a common issue and can be attributed to several factors:

  • Incomplete Derivatization: DHIPA, being a carboxylic acid, requires derivatization (e.g., silylation or methylation) to increase its volatility for GC analysis. Incomplete reactions can result in the presence of both derivatized and underivatized DHIPA, leading to multiple peaks.

  • Isomerization: Resin acids, including those of the pimarane (B1242903) type like DHIPA, can undergo isomerization at high temperatures in the GC inlet or on the analytical column. This can lead to the formation of isomers that elute at different retention times. Specifically, on-column isomerization can occur with certain types of GC columns, particularly those with chemically reactive stationary phases.[1]

  • Artifact Formation During Sample Preparation: The use of certain reagents, such as chloride-based compounds during extraction, can interfere with derivatization reactions like trimethylsilylation, causing the formation of artifacts.[2]

Troubleshooting Steps:

  • Optimize Derivatization: Ensure your derivatization reaction goes to completion. This can be achieved by optimizing the reaction time, temperature, and the ratio of sample to derivatization reagent. For silylation, ensure the sample is completely dry, as water will quench the reaction.

  • Check GC Conditions: Lowering the injector temperature can sometimes reduce on-column isomerization. Ensure the GC liner is clean and deactivated to prevent catalytic degradation of the analyte.[3]

  • Review Sample Preparation Protocol: Avoid using chloride-containing acids for pH adjustment if you are performing silylation. Consider using sulfate-based acids or purifying the extract to remove interfering ions before derivatization.[2]

Q2: My DHIPA peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for acidic compounds like DHIPA is often a sign of active sites in the GC system.

  • Active Sites in the Inlet or Column: Free silanol (B1196071) groups on the glass liner, column, or packing material can interact with the carboxylic acid group of DHIPA, causing peak tailing.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

Troubleshooting Steps:

  • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte.[3]

  • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

  • Proper Derivatization: Ensure complete derivatization to cap the active carboxylic acid group, which will significantly improve peak shape.

Q3: I am experiencing poor reproducibility in my DHIPA quantification. What are the likely causes?

A3: Poor reproducibility can stem from variability in sample preparation, injection, or the analytical system itself.

  • Inconsistent Sample Preparation: Variations in extraction efficiency, derivatization yield, or final sample volume will lead to inconsistent results.

  • Injection Issues: Problems with the autosampler, such as a leaking syringe or inconsistent injection volume, can be a major source of variability.

  • System Leaks: Leaks in the GC inlet or connections can affect carrier gas flow and lead to inconsistent retention times and peak areas.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all sample preparation steps are performed consistently. Use an internal standard to correct for variations in extraction and derivatization.

  • Check the Injection System: Inspect the syringe for any signs of wear or blockage. Run a series of blank injections to check for carryover.

  • Perform a Leak Check: Regularly perform a leak check on your GC system to ensure all fittings are secure.

Data Presentation: Artifact Formation

While specific quantitative data for DHIPA artifact formation is limited, the isomerization of related resin acids under analytical stress is well-documented. The following table provides a representative summary of potential isomerization of pimarane-type resin acids based on published observations, which can be extrapolated to DHIPA analysis.

Condition Potential Artifact Observed Effect Reference
High GC Inlet Temperature (>250°C)Isomers of DHIPAThermal isomerization of the double bond position.[1]
Acidic Conditions during Sample PrepDehydroabietic acidDehydrogenation of the resin acid structure.[4]
Reactive GC Column (e.g., certain polyesters)Isomers of DHIPA methyl esterOn-column isomerization of abietadienoic esters has been observed.[1]
Incomplete DerivatizationUnderivatized DHIPAPresence of a second, often tailing, peak corresponding to the free acid.[2]

Experimental Protocols

Protocol: Minimized Artifact GC-MS Analysis of DHIPA

This protocol is designed to minimize the formation of artifacts during the analysis of this compound from a biological matrix.

1. Sample Extraction

  • Homogenization: Homogenize 100 mg of the biological tissue sample in 2 mL of methanol.

  • Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.

  • Phase Separation: Add 2.5 mL of water, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully collect the upper organic layer (MTBE) containing the lipids and resin acids and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • Reagent Preparation: Prepare a fresh solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of pyridine (B92270) (to scavenge any residual acid) to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 1 hour.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, inert column.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 50-650 m/z.

Mandatory Visualization

Diagrams of Workflows and Pathways

cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Homogenization 1. Homogenize Tissue in Methanol Extraction 2. Extract with MTBE Homogenization->Extraction PhaseSeparation 3. Phase Separation (add Water & Centrifuge) Extraction->PhaseSeparation Collection 4. Collect Organic Layer PhaseSeparation->Collection Drying 5. Evaporate to Dryness Collection->Drying AddReagents 1. Add BSTFA + TMCS & Pyridine Drying->AddReagents Incubation 2. Heat at 70°C for 1 hr AddReagents->Incubation Injection 1. Inject 1 µL (Splitless) Incubation->Injection Separation 2. Chromatographic Separation Injection->Separation Detection 3. Mass Spectrometry Detection Separation->Detection

Caption: Experimental workflow for DHIPA analysis.

DHIPA This compound (DHIPA) (or other ligand) PPARg PPARγ DHIPA->PPARg Binds & Activates RXR RXR PPARg->RXR Forms Heterodimer Coactivators Coactivators RXR->Coactivators Recruits Corepressors Corepressors RXR->Corepressors Releases PPRE PPRE (Peroxisome Proliferator Response Element) Coactivators->PPRE TargetGenes Target Gene Transcription (e.g., related to lipid metabolism, inflammation) PPRE->TargetGenes Initiates BiologicalResponse Biological Response (e.g., Insulin Sensitization, Anti-inflammatory Effects) TargetGenes->BiologicalResponse Leads to

Caption: Potential signaling pathway for DHIPA via PPARγ.

References

Validation & Comparative

A Comparative Guide to the Validation of Dihydroisopimaric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Dihydroisopimaric acid, a diterpenoid with potential biological activities, is crucial for preclinical and clinical studies. The validation of analytical methods ensures the accuracy, reproducibility, and robustness of the data generated. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound and other structurally related diterpenoids, supported by experimental data from published studies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of different analytical methods for the quantification of compounds structurally related to this compound, highlighting key validation parameters to aid in method selection.

Table 1: Comparison of HPLC-UV/PDA Method Validation Parameters for Diterpenoid and Triterpenoid Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Diterpenoid and Related Compounds Quantification

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
Isopimaric AcidNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
Houttuynine0.998Not Reported2 ng/mL77.7 - 115.6<11.42[3]
Phenolic Compounds>0.9921VariesVaries70.1 - 115.0<15.0[4]
Dyes>0.99Not Reported0.01 - 0.1 µg/L71.2 - 104.9<14.0[5]

Table 3: Comparison of GC-MS Method Validation Parameters for Diterpenoid and Related Compounds Quantification

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
PhytohormonesLinear over 4 orders of magnitude2 - 10 ng/mLNot ReportedNot ReportedNot Reported[6]
Polycyclic Aromatic Hydrocarbons>0.994Not Reported0.44 - 1.18 µg/kg70.4 - 123.7<8.6[7]

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis of diterpenoids and related compounds using HPLC, LC-MS/MS, and GC-MS.

1. Sample Preparation for Plant Material and Biological Tissues

A generalized procedure for the extraction of diterpenoids from complex matrices involves:

  • Drying and Grinding: Plant materials are typically dried to a constant weight and ground into a fine powder to maximize the surface area for extraction. Biological tissues are often homogenized.

  • Extraction: Solvent extraction is performed using an appropriate solvent system. For diterpenoids, methanol (B129727) or a mixture of methanol and water is commonly used. The choice of solvent depends on the polarity of the target analyte.

  • Cleanup: The crude extract is often subjected to a cleanup step to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).

2. HPLC-UV/PDA Analysis Protocol

  • Chromatographic System: An HPLC system equipped with a C18 column is commonly used for the separation of diterpenoids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape) is typically employed.

  • Detection: UV or PDA detection is set at a wavelength where the analyte exhibits maximum absorbance.

  • Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of a reference standard.

3. LC-MS/MS Analysis Protocol

  • Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer. A C18 column is frequently used.

  • Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with formic acid is common.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is selected based on the analyte's structure. For Isopimaric acid, negative ion mode has been reported.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[3]

4. GC-MS Analysis Protocol

  • Derivatization: Diterpenoids, being semi-volatile, often require derivatization to increase their volatility and thermal stability. Methyl chloroformate derivatization is one such method.[6]

  • Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Ionization: Electron impact (EI) ionization is common.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode. Quantification is achieved by comparing the peak area of a characteristic ion to that of an internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation sample Sample (e.g., Plant Material, Plasma) extraction Extraction sample->extraction cleanup Cleanup (LLE or SPE) extraction->cleanup hplc HPLC-UV/PDA cleanup->hplc lcms LC-MS/MS cleanup->lcms gcms GC-MS cleanup->gcms linearity Linearity & Range hplc->linearity sensitivity LOD & LOQ hplc->sensitivity accuracy Accuracy hplc->accuracy precision Precision hplc->precision specificity Specificity hplc->specificity robustness Robustness hplc->robustness lcms->linearity lcms->sensitivity lcms->accuracy lcms->precision lcms->specificity lcms->robustness gcms->linearity gcms->sensitivity gcms->accuracy gcms->precision gcms->specificity gcms->robustness

General experimental workflow for method validation.

validation_parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Key parameters for analytical method validation.

This compound is known to activate large conductance Ca2+ activated K+ (BK) channels.[8] The following diagram illustrates a simplified signaling pathway involving BK channel activation.

signaling_pathway DHIA This compound BK_channel BK Channel (αβ1) DHIA->BK_channel activates Hyperpolarization Membrane Hyperpolarization BK_channel->Hyperpolarization leads to Cellular_Response Cellular Response Hyperpolarization->Cellular_Response results in

Simplified signaling pathway of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dihydroisopimaric acid and other structurally related diterpenoids. The information presented is based on available experimental data and aims to facilitate further research and development in this area.

This compound, a derivative of isopimaric acid, belongs to the pimarane (B1242903) class of diterpenoids. These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide offers a comparative overview of the performance of this compound and its analogs, supported by quantitative data from various studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is often lacking in the current literature; therefore, the data presented here is a compilation from various sources and should be interpreted with this consideration.

Quantitative Data Presentation

The following tables summarize the biological activities of this compound and related diterpenoids. The data has been compiled from multiple studies, and the experimental context is provided where available.

Table 1: Comparative Antimicrobial Activity of Isopimarane (B1252804) Diterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
Isopimaric acidMultidrug-resistant Staphylococcus aureus (MRSA)32-64[1][2][3]
Abietic acidMultidrug-resistant Staphylococcus aureus (MRSA)64[1][2][3]

Table 2: Comparative Anticancer Activity of Isopimarane and Related Diterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Isopimaric acid4T1 (Breast Cancer)-[4]
Isopimaric acidMDA-MB-231 (Breast Cancer)-[4]
Isopimaric acidMCF-7 (Breast Cancer)-[4]
Nodulisporisterone BA549 (Lung Cancer)5.2[5]
Nodulisporisterone BHeLa (Cervical Cancer)-[5]
Nodulisporisterone BHepG2 (Liver Cancer)-[5]
Nodulisporisterone BMCF-7 (Breast Cancer)16.9[5]
IcacineHeLa (Cervical Cancer)0.78 (µg/mL)[5]
IcacineMCF-7 (Breast Cancer)0.78 (µg/mL)[5]
Compound 2 from Icacina trichanthaHT-29 (Colon Cancer)7.88[5]
Compound 15 from Icacina trichanthaHepG2 (Liver Cancer)11.62[5]
Compound 15 from Icacina trichanthaHT-29 (Colon Cancer)9.77[5]
Compound 15 from Icacina trichanthaMIA PaCa-2 (Pancreatic Cancer)4.91[5]

Table 3: Comparative Anti-inflammatory Activity of Diterpenoids

CompoundAssayIC50Reference
KonishoneLPS-induced NO production in RAW264.7 cells9.8 ± 0.7 µg/mL[6]
HinokiolLPS-induced NO production in RAW264.7 cells7.9 ± 0.9 µg/mL[6]
12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dialLPS-induced NO production in RAW264.7 cells9.3 ± 1.3 µg/mL[6]
Abietic acidPGE2 production in LPS-treated macrophagesInhibition observed[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the diterpenoids is typically determined using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

  • The bacterial suspension is then diluted to a standardized concentration, usually 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • A positive control (bacteria without compound) and a negative control (broth without bacteria) are included in each assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the diterpenoids on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

2. Incubation:

  • The cells are then incubated for 24 hours to allow for the production of NO.

3. Measurement of Nitrite (B80452):

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • An equal volume of the cell culture supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature.

4. Absorbance Reading:

  • The absorbance of the resulting azo dye is measured at 540 nm.

  • The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and related diterpenoids are mediated through various signaling pathways. The following diagrams illustrate some of the known or proposed mechanisms.

BK_Channel_Activation cluster_membrane Cell Membrane DHIA This compound BK_Channel BK Channel (αβ1) DHIA->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux Opens Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Fig. 1: Activation of BK channels by this compound.

This compound has been shown to activate large-conductance Ca2+-activated K+ (BK) channels, specifically the αβ1 subtype.[8] This activation leads to an efflux of potassium ions (K+) from the cell, resulting in membrane hyperpolarization.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR4->MAPK_Pathway iNOS iNOS Expression NF_kB_Pathway->iNOS COX2 COX-2 Expression NF_kB_Pathway->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines MAPK_Pathway->iNOS MAPK_Pathway->COX2 MAPK_Pathway->Pro_inflammatory_Cytokines Diterpenoids Isopimarane Diterpenoids Diterpenoids->NF_kB_Pathway Inhibits Diterpenoids->MAPK_Pathway Inhibits NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Fig. 2: General anti-inflammatory mechanism of isopimarane diterpenoids.

Several isopimarane diterpenoids exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS. This inhibition leads to a reduction in the expression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines.

Anticancer_Pathway Isopimarane_Diterpenoids Isopimarane Diterpenoids PI3K_Akt_Pathway PI3K/Akt Pathway Isopimarane_Diterpenoids->PI3K_Akt_Pathway Inhibits Wnt_Pathway Wnt Signaling Pathway Isopimarane_Diterpenoids->Wnt_Pathway Affects Mitochondria Mitochondrial Oxidative Phosphorylation Isopimarane_Diterpenoids->Mitochondria Targets Calcium_Signaling Ca2+ Signaling Isopimarane_Diterpenoids->Calcium_Signaling Regulates Metastasis Metastasis Isopimarane_Diterpenoids->Metastasis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_Pathway->Cell_Cycle_Arrest Leads to EMT Epithelial-Mesenchymal Transition (EMT) Wnt_Pathway->EMT Apoptosis Apoptosis Mitochondria->Apoptosis Calcium_Signaling->Apoptosis EMT->Metastasis

Fig. 3: Proposed anticancer mechanisms of isopimarane diterpenoids.

The anticancer activity of isopimarane diterpenoids is multifaceted. Isopimaric acid, for instance, has been shown to inhibit the proliferation and metastasis of breast cancer cells by targeting mitochondrial oxidative phosphorylation and Ca2+ signaling pathways, which in turn may affect the EMT and Wnt signaling pathways, leading to cell cycle arrest and apoptosis.[4] Other related diterpenoids are also known to modulate pathways like PI3K/Akt to induce cancer cell death.

Experimental_Workflow Start Start: Compound Isolation/Synthesis Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Start->Anticancer_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (NO Assay) Start->Anti_inflammatory_Screening Active_Compounds Identification of Active Compounds Antimicrobial_Screening->Active_Compounds Anticancer_Screening->Active_Compounds Anti_inflammatory_Screening->Active_Compounds Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Active_Compounds->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization End End: Preclinical/Clinical Development Lead_Optimization->End

References

Comparative Analysis of Dihydroisopimaric Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Dihydroisopimaric acid and structurally related diterpenoids. The focus is on cross-reactivity and performance in common biological assays, including those for BK channel activation, cytotoxicity, antioxidant, and anti-inflammatory effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Executive Summary

This compound, a diterpenoid resin acid, is a known activator of large-conductance Ca2+-activated K+ (BK) channels. Its structural similarity to other resin acids, such as pimaric acid, abietic acid, and dehydroabietic acid, suggests the potential for cross-reactivity in various biological assays. This guide explores the available data to provide a comparative analysis of their biological activities. While direct comparative studies are limited, this document compiles available data to offer insights into their potential for overlapping biological effects.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and its related compounds in various biological assays. Please note that direct comparative studies are scarce, and the data has been compiled from different sources. Experimental conditions can vary between studies, which may affect the absolute values.

CompoundAssayTarget/Cell LineIC50/EC50Reference
This compound BK Channel ActivationHEK293 cells expressing BK channelsEC50: Not explicitly found[Activates BK channels]
Pimaric AcidBK Channel ActivationRat pulmonary arterial smooth muscle cellsActivates BKCa channels[1]
Dehydroabietic AcidCytotoxicity (MTT Assay)HeLa (Cervical Cancer)IC50: 13.0 ± 2.8 µg/mL[2]
Dehydroabietic AcidCytotoxicity (MTT Assay)Jurkat (T-cell Leukemia)IC50: 9.7 ± 0.7 µg/mL[2]
Dehydroabietic AcidAnti-inflammatory (NO Inhibition)RAW 264.7 MacrophagesIC50: Not explicitly found[Acts as an anti-inflammatory agent][3]
Abietic AcidCytotoxicity (MTT Assay)HeLa (Cervical Cancer)CC50: > 10 µg/mL[4]
Isopimaric AcidAntibacterial (MIC)Staphylococcus aureus (MDR and MRSA strains)MIC: 32–64 µg/mL[5]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a compound's potency. A lower value indicates higher potency. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed in this guide, the following diagrams are provided.

BK_Channel_Activation_Pathway DHPA This compound BK_Channel BK Channel DHPA->BK_Channel Activates K_ion K+ ions BK_Channel->K_ion Efflux Membrane Cell Membrane Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: this compound activation of BK channels.

Cytotoxicity_Assay_Workflow cluster_plate 96-well plate c1 Incubation Incubate (e.g., 24-72h) c1->Incubation c2 c2->Incubation c3 c3->Incubation MTT_addition Add MTT Reagent Incubation->MTT_addition Formazan_formation Incubate (2-4h) (Formazan formation) MTT_addition->Formazan_formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_formation->Solubilization Absorbance_reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_reading Data_analysis Calculate IC50 Absorbance_reading->Data_analysis

Caption: General workflow for an MTT cytotoxicity assay.

NO_Inhibition_Assay_Workflow cluster_plate 96-well plate m1 Incubation Incubate (e.g., 24h) m1->Incubation m2 m2->Incubation m3 m3->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection Griess_reaction Add Griess Reagent Supernatant_collection->Griess_reaction Absorbance_reading Read Absorbance (e.g., 540 nm) Griess_reaction->Absorbance_reading Data_analysis Calculate % Inhibition and IC50 Absorbance_reading->Data_analysis

Caption: Workflow for a nitric oxide (NO) inhibition assay.

Detailed Experimental Protocols

BK Channel Activation Assay (Electrophysiology)

Objective: To measure the effect of this compound on the activity of BK channels.

Method: Whole-cell patch-clamp recordings are performed on a cell line stably expressing BK channels (e.g., HEK293 cells).

Procedure:

  • Cell Culture: HEK293 cells transfected with the gene for the BK channel alpha subunit are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Electrophysiology Setup: Cells are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Patch-Clamp Recording: Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer (e.g., EGTA) to set the free Ca2+ concentration to a desired level (e.g., 1 µM), adjusted to pH 7.2 with KOH.

  • Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit BK channel currents.

  • Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The compound is applied to the cells via the perfusion system.

  • Data Analysis: The effect of the compound on BK channel currents is quantified by measuring the increase in current amplitude or a leftward shift in the conductance-voltage (G-V) relationship. The EC50 value can be determined by fitting the concentration-response curve with a Hill equation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with the compound or vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Procedure:

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution, from which serial dilutions are made.

  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: In a 96-well plate, a specific volume of the sample solution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL). A control containing the solvent instead of the sample is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. Control wells include cells with media only, cells with LPS only, and cells with the compound only (to check for cytotoxicity).

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

  • Incubation and Absorbance Measurement: The mixture is incubated for 10-15 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Conclusion

This compound demonstrates clear activity as a BK channel activator. While comprehensive data on its cross-reactivity in other standard biological assays is still emerging, its structural relatives exhibit a range of activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This suggests that this compound may also possess a broader biological profile. Researchers are encouraged to consider the potential for such cross-reactivity when designing experiments and interpreting results. The provided protocols offer a standardized framework for further investigation into the comparative bioactivity of this compound and related diterpenoids.

References

A Definitive Guide to Differentiating Synthetic and Natural Dihydroisopimaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to unequivocally confirm the identity and origin of a bioactive compound is paramount. This guide provides a comprehensive comparison of synthetic versus natural Dihydroisopimaric acid, offering key physicochemical data and analytical methodologies to distinguish between the two forms.

This compound, a diterpenoid resin acid, is a chiral molecule with potential therapeutic applications. Its natural form is typically isolated from various pine species, while its synthetic counterpart can be produced through various organic chemistry routes. Although structurally identical, subtle differences can arise from the source and the manufacturing or isolation process. This guide outlines the key analytical techniques and expected data for confirming the identity of this compound.

Physicochemical Property Comparison

A fundamental step in the identification of a chemical compound is the determination of its physical and chemical properties. For a chiral molecule like this compound, properties such as melting point and specific optical rotation are critical discriminators. While spectroscopic data (NMR, IR, MS) for the molecular structure should be identical for both natural and synthetic forms, any deviation could indicate impurities or isomeric differences.

PropertyNatural this compoundSynthetic this compoundKey Considerations
Melting Point (°C) Data not consistently reported in readily available literature. Expected to be a defined range.Dependent on the purity of the synthesized batch. Expected to be a sharp range for highly pure samples.A broad melting point range can suggest the presence of impurities in either sample.
Specific Optical Rotation ([α]D) Data not consistently reported in readily available literature. The sign (+ or -) and magnitude are characteristic of the natural enantiomer.The specific rotation will depend on the stereoselectivity of the synthesis. A racemic synthesis will result in a specific rotation of 0°. An enantioselective synthesis should yield a value close to the natural counterpart.This is a critical parameter for confirming the enantiomeric purity of both natural and synthetic samples.
Appearance Typically a crystalline solid.A crystalline or amorphous solid, depending on the purification method.Visual inspection can provide initial clues but is not a definitive identification method.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. While the spectra for pure natural and synthetic samples should be identical, these methods are crucial for identifying any potential by-products from synthesis or co-isolated compounds from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, methylene, and methine protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals should match the known structure of this compound.

  • ¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the number and type of carbon atoms in the molecule. A review of pimarane (B1242903) and isopimarane (B1252804) diterpenoids provides extensive ¹³C NMR data that can be used as a reference for signal assignment[1][2][3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI)-MS: This technique will produce a parent molecular ion peak (M+) corresponding to the molecular weight of this compound (304.47 g/mol ) and a characteristic fragmentation pattern that can be compared to reference spectra.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₂₀H₃₂O₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum should show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid group (broad band around 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid group (strong band around 1700 cm⁻¹)

  • C-H stretches of the aliphatic backbone (around 2850-3000 cm⁻¹)

Experimental Protocols

To aid researchers in their analyses, the following are detailed methodologies for key experiments.

Sample Preparation
  • For NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • For MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile. For GC-MS analysis, derivatization to form a more volatile ester (e.g., methyl ester) may be necessary.

  • For IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • For Optical Rotation: Prepare a solution of the sample of known concentration (e.g., c = 1.0 g/100 mL) in a suitable solvent (e.g., chloroform (B151607) or ethanol). The concentration and solvent should be carefully recorded as they affect the specific rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique to separate the enantiomers of this compound and to determine the enantiomeric purity of both natural and synthetic samples.

  • Column: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized to achieve good separation.

  • Detection: A UV detector is commonly used, as the carboxylic acid chromophore will absorb UV light.

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase.

    • Monitor the elution of the enantiomers using the UV detector.

    • A racemic mixture will show two peaks with equal areas, while an enantiomerically pure sample will show a single peak.

Analytical Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the confirmation of the identity of this compound.

analytical_workflow cluster_sample Sample cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_confirmation Identity Confirmation Sample This compound (Natural or Synthetic) MP Melting Point Sample->MP OR Optical Rotation Sample->OR NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC Chiral HPLC Sample->HPLC Confirmation Identity & Purity Confirmed MP->Confirmation OR->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Analytical Workflow for Identity Confirmation

Interpreting the Results:

  • Synthetic this compound: A synthetically produced sample, if not subjected to chiral resolution, will likely be a racemic mixture, meaning it will have a melting point that may differ from the pure enantiomer and a specific optical rotation of zero. Spectroscopic data should match the known structure, but may also reveal the presence of residual solvents or reagents from the synthesis.

  • Natural this compound: An isolated natural sample should consist of a single enantiomer and therefore exhibit a specific optical rotation. The melting point should be sharp if the sample is pure. Spectroscopic data will confirm the structure, and may also indicate the presence of other co-extracted natural products if the purification was not complete.

By employing this systematic approach of physicochemical, spectroscopic, and chromatographic analysis, researchers can confidently confirm the identity and origin of their this compound samples, ensuring the reliability and reproducibility of their research and development efforts.

References

A Comparative Analysis of Dihydroisopimaric Acid's Ion Channel Modulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Guide

This guide provides a comprehensive comparison of the ion channel modulatory activity of Dihydroisopimaric acid (DHIPA) and its structural analog, Isopimaric acid (IPA), against well-established ion channel modulators. The data presented herein is compiled from available experimental studies to serve as a reference for researchers investigating the therapeutic potential of these novel compounds.

Executive Summary

This compound has been identified as an activator of the large-conductance Ca2+-activated K+ (BK) channels. Its analog, Isopimaric acid, demonstrates a broader spectrum of activity, functioning as a multi-target ion channel modulator. IPA has been shown to inactivate both sodium (Na+) and calcium (Ca2+) channels while also activating certain potassium (K+) channels. This guide benchmarks these activities against known ion channel modulators: the BK channel activator NS1619, the potent Na+ channel blocker Tetrodotoxin (TTX), and the widely used Ca2+ channel blocker Verapamil.

Data Presentation: Comparative Activity of Ion Channel Modulators

The following tables summarize the available quantitative and qualitative data on the activity of this compound, Isopimaric acid, and the selected benchmark modulators.

Table 1: Activation of Large-Conductance Ca2+-Activated K+ (BK) Channels

CompoundTargetActionPotency (EC50)
This compound BK channels (αβ1 subtype)ActivatorNot Reported
NS1619BK channels (KCa1.1)Activator~3.6 - 30 µM
MaxiPost (BMS-204352)BK channels (Maxi-K)Activator392 nM

Table 2: Modulation of Voltage-Gated Sodium (Na+) and Calcium (Ca2+) Channels

CompoundTargetActionPotency (IC50) / Effective Concentration
Isopimaric acid Voltage-gated Na+ channelsInactivator1-25 µmol/L (reduces action potential frequency)
L-type and T-type Ca2+ channelsInactivator1-25 µmol/L (reduces action potential frequency)
Tetrodotoxin (TTX)Voltage-gated Na+ channels (various subtypes)BlockernM range (subtype-dependent)
VerapamilL-type Ca2+ channelsBlockerµM range

Table 3: Modulation of Other Potassium (K+) Channels

CompoundTargetActionEffective Concentration
Isopimaric acid Rapidly activating K+ channelActivator1-25 µmol/L
Transient outward K+ channelActivator1-25 µmol/L

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these ion channel modulators.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel activity.

Objective: To measure the effect of this compound and benchmark compounds on the activity of specific ion channels (e.g., BK, Na+, Ca+ channels) expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the ion channel of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and microforge.

  • Extracellular (bath) solution: Composition will vary depending on the ion channel being studied. A typical solution for recording K+ currents contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with KOH.

  • Intracellular (pipette) solution: Composition will also vary. For BK channel recordings, a solution might contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a specified free Ca2+ concentration, adjusted to pH 7.2 with KOH.

  • Test compounds (this compound, NS1619, etc.) dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the extracellular solution.

Procedure:

  • Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current across the entire cell membrane.

  • Voltage Protocol: Apply a series of voltage steps or ramps to the cell to elicit ion channel currents. The specific protocol will depend on the channel being studied. For example, to study BK channels, depolarizing voltage steps from a holding potential of -80 mV might be used.

  • Compound Application: Perfuse the extracellular solution containing the test compound over the cell. Record the changes in the elicited currents.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel activity, such as changes in current amplitude, activation/inactivation kinetics, and voltage-dependence. For activators, determine the EC50 value, and for inhibitors, determine the IC50 value.

Membrane Potential Assay using DiBAC4(3)

This fluorescence-based assay is used to measure changes in the cell membrane potential.

Objective: To assess the ability of this compound to induce membrane hyperpolarization.

Materials:

  • Cells expressing the target ion channel (e.g., HEK-BKαβ1).

  • DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) fluorescent dye.

  • Fluorescence plate reader or fluorescence microscope.

  • Extracellular buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compounds.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Incubate the cells with DiBAC4(3) in the extracellular buffer. DiBAC4(3) is a lipophilic, anionic dye that enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.

  • Compound Addition: Add this compound or a control compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, while a decrease indicates hyperpolarization.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the effect of the compound on the membrane potential.

Mandatory Visualizations

Signaling Pathway Diagrams

BK_Channel_Activation DHIPA This compound (DHIPA) BK_Channel BK Channel (αβ1 subunit) DHIPA->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Multi_Target_Modulation cluster_inhibition Inhibition cluster_activation Activation IPA Isopimaric Acid (IPA) Na_Channel Voltage-gated Na+ Channel IPA->Na_Channel Ca_Channel L-type & T-type Ca2+ Channels IPA->Ca_Channel K_Channel_1 Rapidly Activating K+ Channel IPA->K_Channel_1 K_Channel_2 Transient Outward K+ Channel IPA->K_Channel_2 Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Ca_Channel->Reduced_AP K_Channel_1->Reduced_AP Contributes to repolarization K_Channel_2->Reduced_AP Contributes to repolarization Electrophysiology_Workflow start Start: Transfected HEK293 Cells prepare_cells Cell Plating on Coverslips start->prepare_cells giga_seal Form Giga-seal (>1 GΩ) prepare_cells->giga_seal prepare_pipette Fabricate Patch Pipette (2-5 MΩ) prepare_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol record_baseline Record Baseline Current voltage_protocol->record_baseline apply_compound Perfuse Test Compound record_baseline->apply_compound record_effect Record Current with Compound apply_compound->record_effect washout Washout Compound record_effect->washout record_washout Record Washout Current washout->record_washout analyze Data Analysis (IC50/EC50) record_washout->analyze

Dihydroisopimaric Acid: An Evaluation of its Therapeutic Potential Through the Lens of a Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of Dihydroisopimaric acid. Due to a lack of direct in vivo data for this compound, this report leverages experimental data from its close structural analog, Isopimaric acid (IPA), to infer potential therapeutic applications and mechanisms of action. All data presented herein pertains to Isopimaric acid and should be considered as a predictive guide for future in vivo validation of this compound.

Comparative Analysis of Therapeutic Potential

Isopimaric acid (IPA) has demonstrated promising therapeutic effects across several disease models, suggesting a potential avenue for the development of this compound as a therapeutic agent. The following sections summarize the key findings from in vivo and in vitro studies on IPA, providing a framework for evaluating the potential of this compound.

Metabolic Syndrome

In vivo studies on mice with obesity and symptoms of Type 2 Diabetes have shown that derivatives of Isopimaric acid can significantly lower blood glucose levels and reduce body fat mass[1]. These effects are attributed to the dual activation of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), key regulators of lipid and glucose metabolism[1].

Compound Animal Model Key Findings Reference
Isopimaric acid derivative 6C57BL/6Ay mice on a high-fat/high-cholesterol dietLowered blood glucose levels and body fat mass.[1][1]
2-NO2-phenyl derivative of Isopimaric acid (16d)C57BL/6Ay mice on a high-fat/high-cholesterol dietPronounced decrease in blood glucose and serum triglyceride levels.[1][1]
Anticancer Activity

IPA has been shown to inhibit the proliferation and metastasis of breast cancer cells, particularly triple-negative breast cancer (TNBC), both in vitro and in vivo[2]. The proposed mechanism involves the modulation of mitochondrial oxidative phosphorylation and Ca2+ signaling pathways, leading to cell cycle arrest and apoptosis[2].

Cancer Type Model Key Findings Reference
Breast Cancer (4T1, MDA-MB-231, MCF-7)In vitro and in vivoSignificantly inhibited proliferation and metastasis. Induced cell cycle arrest and apoptosis.[2][2]
Cardiovascular Effects

In vitro studies using a spontaneously beating mouse atrial cell line (HL-1) have demonstrated that IPA can reduce action potential frequency and reverse induced arrhythmia[3]. This is achieved through the modulation of multiple voltage-gated ion channels, suggesting its potential as a novel antiarrhythmic agent[3].

Condition Model Key Findings Reference
Cardiac ArrhythmiaSpontaneously beating mouse atrial HL-1 cellsReduced action potential frequency by up to 50%. Reversed induced arrhythmia.[3][3]

Experimental Protocols

In Vivo Study of Isopimaric Acid Derivatives in Metabolic Syndrome[1]
  • Animal Model: C57BL/6Ay mice.

  • Diet: High-fat/high-cholesterol diet.

  • Treatment: Oral administration of Isopimaric acid derivatives.

  • Parameters Measured: Blood glucose levels, serum triglyceride levels, body fat mass.

  • Toxicity Assessment: Evaluation of weight changes, hematological and biochemical tests, and autopsy in mice treated with up to 1,000 mg/kg of Isopimaric acid showed no toxicity[4].

In Vitro and In Vivo Study of Isopimaric Acid in Breast Cancer[2]
  • Cell Lines: 4T1, MDA-MB-231, and MCF-7 breast cancer cells.

  • In Vitro Assays: Cell functional assays, flow cytometry, western blot, and proteomics.

  • In Vivo Model: Not specified in the abstract.

  • Parameters Measured: Cell proliferation, metastasis, cell cycle progression, apoptosis, and signaling pathway modulation.

In Vitro Study of Isopimaric Acid in Cardiac Arrhythmia[3]
  • Cell Line: Spontaneously beating mouse atrial HL-1 cells.

  • Method: Whole-cell patch-clamp technique.

  • Parameters Measured: Action potential frequency and ion channel currents (sodium, L- and T-type calcium, rapidly activating potassium, and transient outward potassium channels).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Isopimaric acid are underpinned by its ability to modulate several key signaling pathways.

Isopimaric_Acid_Mechanism cluster_metabolic Metabolic Syndrome cluster_cancer Breast Cancer cluster_cardiac Cardiac Arrhythmia IPA1 Isopimaric Acid Derivative PPAR PPARα/γ IPA1->PPAR Activates Metabolic_Effects ↓ Blood Glucose ↓ Triglycerides ↓ Body Fat Mass PPAR->Metabolic_Effects IPA2 Isopimaric Acid Mito_Ca Mitochondrial Oxidative Phosphorylation & Ca2+ Signaling IPA2->Mito_Ca Targets EMT_Wnt EMT & Wnt Signaling Mito_Ca->EMT_Wnt Affects Cancer_Effects Cell Cycle Arrest Apoptosis ↓ Proliferation ↓ Metastasis EMT_Wnt->Cancer_Effects IPA3 Isopimaric Acid Ion_Channels Voltage-gated Ion Channels (Na+, Ca2+, K+) IPA3->Ion_Channels Modulates Cardiac_Effects ↓ Action Potential Frequency Restores Regular Firing Ion_Channels->Cardiac_Effects

Caption: Proposed mechanisms of action for Isopimaric acid.

The diagram above illustrates the putative signaling pathways modulated by Isopimaric acid in different disease contexts. In metabolic syndrome, its derivatives activate PPARα/γ, leading to improved glucose and lipid metabolism. In breast cancer, IPA targets mitochondrial function and calcium signaling, which in turn affects EMT and Wnt pathways, ultimately inhibiting cancer progression. For cardiac arrhythmia, IPA modulates various ion channels to restore normal heart rhythm.

Experimental Workflow for Future In Vivo Validation of this compound

Based on the promising results of Isopimaric acid, a logical workflow for the in vivo validation of this compound is proposed below.

DHIPA_Validation_Workflow start This compound (DHIPA) synthesis Chemical Synthesis & Purification of DHIPA start->synthesis in_vitro In Vitro Screening (Toxicity & Efficacy) synthesis->in_vitro pd_pk Pharmacodynamics (PD) & Pharmacokinetics (PK) Studies in Animals in_vitro->pd_pk toxicity Acute & Chronic Toxicity Studies pd_pk->toxicity efficacy Efficacy Studies in Disease-Specific Animal Models toxicity->efficacy metabolic_model Metabolic Syndrome Model (e.g., db/db mice) efficacy->metabolic_model cancer_model Cancer Xenograft Model (e.g., TNBC) efficacy->cancer_model cardiac_model Arrhythmia Model (e.g., drug-induced) efficacy->cardiac_model data_analysis Data Analysis & Comparison with IPA metabolic_model->data_analysis cancer_model->data_analysis cardiac_model->data_analysis conclusion Conclusion on Therapeutic Potential of DHIPA data_analysis->conclusion

Caption: Proposed workflow for in vivo validation of this compound.

This workflow outlines a systematic approach to validate the therapeutic potential of this compound, starting from chemical synthesis and progressing through preclinical safety and efficacy studies in relevant animal models. A direct comparison of the resulting data with the known effects of Isopimaric acid will be crucial in determining its therapeutic value.

References

A Comparative Guide to Dihydroisopimaric Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for Dihydroisopimaric acid and related diterpenoid resin acids from Pinus species. While direct comparative studies on this compound are limited, this document compiles and contrasts data from research on structurally similar resin acids to offer valuable insights for selecting an optimal extraction strategy. We will delve into conventional solvent extraction alongside modern techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Data Presentation: A Comparative Overview

The following table summarizes the performance of different extraction methods based on available data for resin acids and total extractive yields from various Pinus species. It is important to note that the yields are not all specific to this compound but represent the overall efficiency of these methods for extracting diterpenoid resin acids.

Extraction MethodRaw MaterialKey ParametersTotal Yield/Compound YieldSolvent(s)Reference
Conventional Solvent Extraction Loblolly Pine Saplings1-hour extraction at 22°CTotal Terpenoids (qualitative)Hexane (B92381)/Acetone (B3395972) (1:1)[1]
Soxhlet Extraction Pinus brutia Pinecone7-hour continuous extraction144.42 ± 5.39 µg/g (Quercetin, Rutin, Kaempferol)Ethanol[2]
Ultrasound-Assisted Extraction (UAE) Pinus nigra Bark7.43 min, 32.52°C, 110.68 W128.00 mg GAE/g (Total Phenolics)80% Methanol[3]
Microwave-Assisted Extraction (MAE) Pinus nigra & P. sylvestris Bark30 min, 100 W, 80°CHigher volatile content in P. nigra50% Ethanol[4]
Supercritical Fluid Extraction (SFE) Southern Pine Wood100°C, 27.6 MPa, 18.5:1 fluid:wood ratio~5.0 mg extract/g CO2 (Total Extractives)Supercritical CO2[5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and offer a starting point for adaptation and optimization for this compound extraction.

Conventional Solvent Extraction (Rapid Method)

This protocol is adapted from a method for the rapid extraction of terpenoids from pine samples.

  • Sample Preparation: Freshly harvested pine resin or ground pine wood/bark is used.

  • Extraction:

    • A known weight of the sample (e.g., 50 mg) is placed in a vial.

    • A 1:1 mixture of hexane and acetone is added to the vial (e.g., 2 mL).

    • The mixture is allowed to stand at room temperature (22°C) for 1 hour.

    • For resin acid analysis, the extract is partitioned with an aqueous solution of ammonium (B1175870) carbonate to separate acidic compounds.

    • The organic layer is dried, and the resin acids are derivatized (e.g., with BSTFA) for GC-MS analysis.[1]

Soxhlet Extraction

This is a classical method for the exhaustive extraction of compounds from solid matrices.

  • Sample Preparation: Air-dried and powdered pine material (e.g., 10 g of pinecone) is used.[2]

  • Extraction:

    • The powdered material is placed in a thimble in the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., 170 mL of ethanol) is placed in the distillation flask.[2]

    • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

    • The chamber containing the solid material is slowly filled with warm solvent.

    • When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle is allowed to repeat for an extended period (e.g., 7 hours).[2]

    • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

  • Sample Preparation: Lyophilized and powdered pine bark (e.g., 10 g) is used.[3]

  • Extraction:

    • The sample is mixed with the extraction solvent (e.g., 80% aqueous methanol) at a 1:10 (w/v) ratio.[3]

    • The mixture is subjected to ultrasonic extraction using an ultrasonic probe.

    • The extraction is carried out under optimized conditions of temperature (e.g., 32.52°C), time (e.g., 7.43 minutes), and ultrasonic power (e.g., 110.68 W).[3]

    • Following extraction, the mixture is filtered to separate the extract from the solid residue.

    • The solvent is then removed to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, thereby enhancing extraction efficiency.

  • Sample Preparation: Powdered pine bark (e.g., 2 g) is used.[4]

  • Extraction:

    • The sample is mixed with the extraction solvent (e.g., 20 mL of 50% ethanol) in a microwave-safe vessel.[4]

    • The vessel is placed in a microwave extractor.

    • The extraction is performed under controlled conditions of microwave power (e.g., 100 W) and temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes).[4]

    • After extraction, the mixture is filtered, and the solvent is evaporated to yield the extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO2, as the extraction solvent.

  • Sample Preparation: Ground pine wood or bark is used.

  • Extraction:

    • The prepared sample is packed into an extraction vessel.

    • Supercritical CO2 is pumped through the vessel at a controlled temperature and pressure (e.g., 100°C and 27.6 MPa).[5]

    • The flow rate of the supercritical fluid is also controlled (e.g., to achieve a fluid to wood ratio of 18.5:1).[5]

    • The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

    • The extracted material is collected from the separator.

Mandatory Visualization

Extraction_Workflow RawMaterial Pine Raw Material (Resin, Wood, Bark) Grinding Grinding & Sieving RawMaterial->Grinding Extraction Extraction (Soxhlet, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation / CO2 Depressurization Filtration->Concentration CrudeExtract Crude Diterpenoid Extract Concentration->CrudeExtract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) CrudeExtract->Purification DHPA Purified this compound Purification->DHPA

Caption: General workflow for the extraction and purification of this compound.

Method_Comparison cluster_Conventional Conventional Method cluster_Modern Modern Methods cluster_UAE_char cluster_MAE_char cluster_SFE_char Soxhlet Soxhlet Extraction Solvent Organic Solvents Soxhlet->Solvent UAE Ultrasound-Assisted Extraction MAE Microwave-Assisted Extraction SFE Supercritical Fluid Extraction Time Long Extraction Time Solvent->Time Energy High Energy Consumption Time->Energy UAE_time Short Time UAE->UAE_time UAE_eff High Efficiency UAE->UAE_eff MAE_time Very Short Time MAE->MAE_time MAE_solv Less Solvent MAE->MAE_solv SFE_solv Green Solvent (CO2) SFE->SFE_solv SFE_sel High Selectivity SFE->SFE_sel

Caption: Comparison of key features between conventional and modern extraction techniques.

References

Dihydroisopimaric Acid: A Comparative Analysis of its Potential in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroisopimaric acid, a member of the abietane (B96969) diterpene family of natural products, has garnered interest within the scientific community for its potential therapeutic applications. While comprehensive experimental data specifically for this compound remains limited in publicly available literature, a comparative analysis of structurally related abietane diterpenes provides valuable insights into its probable bioactivities. This guide summarizes the existing data on related compounds, offering a predictive comparison of this compound's potential performance in anticancer and anti-inflammatory applications.

Anti-Cancer Activity: A Comparative Look at Abietane Diterpenes

Compound NameCancer Cell LineIC50 (µM)Reference
Royleanone (B1680014)HCT116 (Colon)>100[1]
6,7-dehydroroyleanoneHCT116 (Colon)83[1]
HorminoneHCT116 (Colon)68[1]
7α-acetylhorminoneHCT116 (Colon)18[1]
TaxoquinoneHCT116 (Colon)71[1]
RoyleanoneMDA-MB-231 (Breast)88[1]
6,7-dehydroroyleanoneMDA-MB-231 (Breast)>100[1]
HorminoneMDA-MB-231 (Breast)>100[1]
7α-acetylhorminoneMDA-MB-231 (Breast)44[1]
TaxoquinoneMDA-MB-231 (Breast)>100[1]
Euphonoid HC4-2B (Prostate)5.52 ± 0.65[2]
Euphonoid HC4-2B/ENZR (Prostate)4.16 ± 0.42[2]
Euphonoid IC4-2B (Prostate)5.74 ± 0.45[2]
Euphonoid IC4-2B/ENZR (Prostate)4.89 ± 0.51[2]
Tanshinone IIaMIAPaCa-2 (Pancreatic)1.9[3]
7α-acetoxyroyleanoneMIAPaCa-2 (Pancreatic)4.7[3]
1,2-dihydrotanshinoneMIAPaCa-2 (Pancreatic)5.6[3]
CryptotanshinoneMIAPaCa-2 (Pancreatic)5.8[3]

Anti-Inflammatory Effects: Insights from Related Diterpenes

The anti-inflammatory potential of abietane diterpenes is another area of active research. Several compounds from this class have been shown to inhibit the production of key inflammatory mediators. For example, studies on abietic acid, a related diterpene, have demonstrated its ability to inhibit prostaglandin (B15479496) E2 (PGE2) production[4]. Furthermore, other abietane diterpenoids have shown potent suppressive effects on the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC50 values in the low micromolar range[5]. This suggests that this compound may also possess significant anti-inflammatory properties by modulating similar pathways.

Compound NameInflammatory MediatorCell LineIC50 (µM)Reference
Dracocephalumoid ATNF-αRAW 264.71.12[5]
UncinatoneTNF-αRAW 264.72.31[5]
Trichotomone FIL-1βRAW 264.73.45[5]
Caryopterisoid CNORAW 264.75.84[5]
Abietic AcidPGE2MacrophagesInhibition observed[4]

Experimental Protocols

While specific protocols for this compound are not available, the following methodologies are commonly employed for evaluating the anti-cancer and anti-inflammatory activities of abietane diterpenes and can be adapted for the study of this compound.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT116, MDA-MB-231, C4-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-Inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Inhibition Calculation: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of abietane diterpenes are often attributed to their interaction with key cellular signaling pathways. A common target for anti-inflammatory and anti-cancer agents is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation and Cancer cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Pro_inflammatory_Cytokines COX2_iNOS COX-2, iNOS Gene_Transcription->COX2_iNOS Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Dihydroisopimaric_Acid This compound (Proposed) Dihydroisopimaric_Acid->IKK Inhibition Dihydroisopimaric_Acid->NFkB_active Inhibition of Translocation

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

The Wnt/β-catenin signaling pathway is another critical pathway implicated in cancer development, particularly in cell proliferation and metastasis. The inhibitory effects of related compounds on this pathway suggest a potential mechanism for the anticancer activity of this compound.

Wnt_Signaling_Pathway Wnt Signaling Pathway in Cancer cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Beta_Catenin_P Phosphorylated β-catenin Beta_Catenin_stable Stable β-catenin Beta_Catenin->Beta_Catenin_stable Accumulation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Nucleus Nucleus Beta_Catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Proliferation_Metastasis Cell Proliferation & Metastasis Gene_Transcription->Proliferation_Metastasis Dihydroisopimaric_Acid This compound (Proposed) Dihydroisopimaric_Acid->Destruction_Complex Stabilization? Dihydroisopimaric_Acid->Beta_Catenin_stable Inhibition of Accumulation

Caption: Proposed inhibitory action of this compound on the Wnt/β-catenin signaling pathway.

Conclusion

While direct experimental evidence for this compound is still emerging, the available data on related abietane diterpenes strongly suggest its potential as a promising candidate for further investigation in both oncology and inflammatory disease research. The comparative analysis presented here highlights the likelihood of its significant antiproliferative and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and Wnt/β-catenin. Further focused research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive profile of its efficacy and mechanisms of action.

References

Safety Operating Guide

Proper Disposal of Dihydroisopimaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This document provides essential guidance on the proper disposal procedures for dihydroisopimaric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as toxic to aquatic life[1]. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile).

  • Use safety goggles to protect from splashes.

  • A lab coat should be worn to protect clothing and skin.

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols[2].

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbent material and the spilled substance into a designated, labeled container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the spilled material or cleaning run-off to enter drains or waterways[1].

Quantitative Data
PropertyValueReference
Appearance Not specified
Boiling Point 110 °C (230 °F) at 0.3 hPa[1]
Density 0.998 g/mL at 25 °C (77 °F)[1]
Solubility Not specified

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4][5].

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible reactions[6]. Store it away from strong oxidizing agents.

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • The container must be in good condition, with a secure, tightly fitting lid[4][6].

  • Do not overfill the container; leave at least 10% headspace to allow for expansion[6].

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The associated hazards (e.g., "Toxic to Aquatic Life").

    • The date when the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[6][7].

  • The SAA must be under the control of laboratory personnel and located at or near the point of generation[4].

  • Ensure secondary containment is used for the waste container to capture any potential leaks.

5. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (check your institution's specific guidelines, often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department[7].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to transport the hazardous waste off-site yourself.

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DihydroisopimaricAcidDisposal cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Final Disposal A This compound (Product, Contaminated Materials) B Segregate as Hazardous Waste A->B C Place in a Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste', Contents, Hazards, Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Request Pickup by Environmental Health & Safety (EHS) F->G H Approved Waste Disposal Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dihydroisopimaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dihydroisopimaric Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

1. Hazard Identification and Risk Assessment:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.[1][2]

A thorough risk assessment should be conducted before commencing any work with this compound.

2. Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]Laboratory coat or chemical-resistant apron.[5][8]Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[6]
Handling solutions Chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]Laboratory coat.[5][8]Work in a fume hood or well-ventilated area.[5]
Cleaning spills Chemical splash goggles and face shield.[5][6][8]Heavy-duty chemical-resistant gloves.[6]Chemical-resistant suit or apron over a lab coat.[6][9]Respirator with appropriate cartridges if vapors or dust are present.[6]

3. Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: To dissolve, slowly add the solid to the solvent to avoid splashing. If diluting an acid solution, always add acid to water, never the other way around.[8]

3.2. Experimental Use:

  • Containment: Conduct all reactions and manipulations involving this compound within a fume hood.

  • Labeling: Clearly label all containers with the chemical name and any known hazards.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[8] Keep containers tightly closed.[8]

4. Disposal Plan:

4.1. Waste Collection:

  • Solid Waste: Collect waste solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions should be neutralized before disposal.

4.2. Neutralization Procedure (for small aqueous spills or waste solutions):

  • Safety First: Perform neutralization in a fume hood, wearing appropriate PPE, including a face shield and gloves.[10]

  • Cooling: Keep the container cool, for example, by using an ice bath, as the neutralization process can generate heat.[10]

  • Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic solution while stirring.[10]

  • pH Monitoring: Monitor the pH using pH paper or a pH meter. The target pH for neutralization is between 5.5 and 9.5.[10][11]

  • Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, depending on institutional and local regulations.[10][11] Always consult your institution's environmental health and safety (EHS) office for specific guidance.

4.3. Spill Response:

  • Evacuate: In case of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Neutralize: Carefully neutralize the spill with a suitable basic material.

  • Collect and Dispose: Collect the absorbed and neutralized material into a designated hazardous waste container and dispose of it according to your institution's procedures.

  • Decontaminate: Clean the spill area thoroughly.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don PPE prep_weigh Weigh Solid in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment in Fume Hood prep_dissolve->exp_run disp_collect Collect Waste exp_run->disp_collect spill_contain Contain Spill exp_run->spill_contain If Spill Occurs disp_neutralize Neutralize Aqueous Waste disp_collect->disp_neutralize disp_dispose Dispose per Regulations disp_neutralize->disp_dispose spill_neutralize Neutralize Spill spill_contain->spill_neutralize spill_collect Collect and Dispose spill_neutralize->spill_collect

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroisopimaric acid
Reactant of Route 2
Dihydroisopimaric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.